Product packaging for Senkyunolide E(Cat. No.:)

Senkyunolide E

Cat. No.: B157707
M. Wt: 204.22 g/mol
InChI Key: RAGLCXMIVOLFJJ-XFFZJAGNSA-N
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Description

Senkyunolide E has been reported in Angelica sinensis and Levisticum officinale with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B157707 Senkyunolide E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGLCXMIVOLFJJ-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C1C2=CC=CC=C2C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Senkyunolide E: A Technical Guide on its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide E is a naturally occurring phthalide, a class of bicyclic compounds that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed information on its origins and characteristics. While extensive research has been conducted on other phthalides, such as Senkyunolide A, H, and I, this document consolidates the currently available, albeit limited, specific data for this compound to support further investigation into its potential biological activities.

Discovery and Identification

This compound was first identified as a constituent of Levisticum officinale, commonly known as lovage, by Mitsuhashi and co-workers.[1] This initial discovery was part of a broader investigation into the chemical components of this plant, which is a member of the Apiaceae family.[1] Subsequent research has also tentatively identified this compound in Angelica sinensis (Oliv.) Diels, another plant in the Apiaceae family renowned for its use in traditional medicine.

The identification of this compound in these natural sources has been primarily achieved through chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in its detection and preliminary characterization.

Natural Sources

To date, this compound has been reported in two primary natural sources, both belonging to the Apiaceae family:

  • Levisticum officinale (Lovage): This perennial herb is native to Europe and Southwestern Asia.[2] The initial discovery of this compound was made from this plant.[1]

  • Angelica sinensis (Oliv.) Diels (Dong Quai): A well-known plant in traditional Chinese medicine, Angelica sinensis has been found to contain this compound.[3]

The concentration of this compound in these plant sources can vary depending on factors such as the specific plant part, geographical location, and harvesting time.

Physicochemical Properties

This compound is a phthalide derivative with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol .[3] Its systematic IUPAC name is (3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₂O₃[3]
Molecular Weight204.22 g/mol [3]
IUPAC Name(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one[3]
CAS Number94530-83-3[4]

Experimental Data

Mass Spectrometry

High-resolution mass spectrometry has been utilized for the identification of this compound in plant extracts. The following table summarizes the available mass spectrometry data.

Table 2: Mass Spectrometry Data for this compound
Ion ModePrecursor Ion (m/z)Product Ions (m/z)Source
ESI-203.0714 [M-H]⁻175.0761, 147.0812, 119.0501, 105.0342, 91.0551N/A

Note: The specific collision energy and other MS parameters were not detailed in the available search results.

Experimental Workflows

The general workflow for the isolation and identification of this compound from its natural sources involves several key steps, as depicted in the following diagram.

experimental_workflow plant_material Plant Material (e.g., Angelica sinensis) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., Preparative HPLC) fractions->purification senkyunolide_e Isolated this compound purification->senkyunolide_e analysis Structural Elucidation (HPLC, MS, NMR) senkyunolide_e->analysis

Figure 1. A generalized workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research specifically detailing the biological activity and associated signaling pathways of this compound. While other senkyunolides, such as A, H, and I, have been investigated for their neuroprotective, anti-inflammatory, and anticancer effects, similar studies on this compound are not yet available in the public domain.[5][6][7][8][9][10] The structural similarity of this compound to these other bioactive phthalides suggests that it may possess analogous pharmacological properties, warranting further investigation.

The diagram below illustrates a hypothetical logical relationship for future research into the biological activity of this compound, based on the known activities of related compounds.

logical_relationship senkyunolide_e This compound in_vitro In Vitro Studies (Cell-based Assays) senkyunolide_e->in_vitro in_vivo In Vivo Studies (Animal Models) senkyunolide_e->in_vivo potential_activities Potential Biological Activities in_vitro->potential_activities in_vivo->potential_activities neuroprotection Neuroprotection potential_activities->neuroprotection anti_inflammatory Anti-inflammatory potential_activities->anti_inflammatory anticancer Anticancer potential_activities->anticancer signaling_pathways Signaling Pathway Analysis potential_activities->signaling_pathways mapk MAPK Pathway signaling_pathways->mapk nfkb NF-κB Pathway signaling_pathways->nfkb pi3k_akt PI3K/Akt Pathway signaling_pathways->pi3k_akt

Figure 2. A proposed research framework for investigating the biological activities of this compound.

Conclusion and Future Directions

This compound remains a relatively understudied natural product with confirmed presence in Levisticum officinale and Angelica sinensis. While its basic physicochemical properties and some mass spectrometric data are available, a significant gap exists in the scientific literature regarding its detailed spectroscopic characterization (notably NMR data), a robust and specific isolation protocol, and, most critically, its biological activities and mechanisms of action.

Future research should prioritize the following:

  • Definitive Isolation and Structural Elucidation: A detailed, reproducible protocol for the isolation of this compound from its natural sources is required, followed by comprehensive spectroscopic analysis, including 1H and 13C NMR, to unequivocally confirm its structure.

  • Screening for Biological Activity: A broad-based screening of this compound for various pharmacological activities, such as neuroprotective, anti-inflammatory, and anticancer effects, is a crucial next step.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

The information compiled in this guide serves as a starting point for the scientific community to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

The Enigmatic Pathway of Senkyunolide E: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide E, a bioactive phthalide found in medicinal plants such as Angelica sinensis and Levisticum officinale, has garnered interest for its potential therapeutic properties. However, the precise biosynthetic pathway of this natural product in plants remains largely unelucidated. This technical guide synthesizes the current understanding of phthalide biosynthesis, proposing a hypothetical pathway for this compound based on known enzymatic reactions and the biogenesis of structurally related compounds. We provide a detailed overview of the key enzymes implicated in the general phthalide pathway, summarize relevant quantitative data, and present the experimental protocols employed in this field of research. This document aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic route of this compound and to engineer its production.

The Proposed Biosynthetic Pathway of this compound: A Hypothetical Model

While the definitive biosynthetic pathway for this compound is yet to be fully characterized, a plausible route can be postulated based on the known biosynthesis of other phthalides, such as ligustilide, and common enzymatic transformations in plant secondary metabolism. The proposed pathway likely originates from the shikimate pathway, leading to the formation of a key intermediate, which then undergoes a series of modifications.

It is hypothesized that a precursor phthalide, such as Z-ligustilide, undergoes enzymatic hydroxylation to introduce a hydroxyl group, followed by a dehydrogenation step to form a double bond, yielding this compound. The exact order and nature of these enzymatic steps are still a subject for investigation.

Proposed_Biosynthesis_of_Senkyunolide_E cluster_shikimate Shikimate Pathway cluster_phthalide_core General Phthalide Biosynthesis cluster_senkyunolide_E Hypothetical Pathway to this compound Chorismate Chorismate Phthalide_Precursor Common Phthalide Precursor Chorismate->Phthalide_Precursor Multiple Steps Ligustilide Z-Ligustilide Phthalide_Precursor->Ligustilide PKS/Other Enzymes Intermediate Hydroxylated Intermediate Ligustilide->Intermediate Hydroxylase (e.g., P450) Senkyunolide_E This compound Intermediate->Senkyunolide_E Dehydrogenase

A proposed biosynthetic pathway for this compound.

Key Enzymes in Phthalide Biosynthesis

Research into the biosynthesis of phthalides in Angelica sinensis has identified several candidate enzymes that are likely involved in the formation of the core phthalide structure and its subsequent modifications. These enzymes were identified through integrative metabolite and transcriptome analysis.[1][2][3] While their specific roles in the synthesis of this compound have not been confirmed, they represent key targets for future research.

The following enzymes have been shown to be involved in the accumulation of various phthalides:[1][2]

  • Phospho-2-dehydro-3-deoxyheptonate aldolase 2 (DAHPS2): Catalyzes the first committed step of the shikimate pathway, which is a likely origin of phthalide precursors.

  • Shikimate dehydrogenase (SDH): Another key enzyme in the shikimate pathway. It has been associated with changes in the levels of Senkyunolide I and H.[1]

  • Primary amine oxidase (PAO): May be involved in the modification of precursors. Certain isoforms are correlated with ligustilide levels.[1]

  • Polyphenol oxidase (PPO): Potentially involved in the hydroxylation and transformation of phthalides. It has been linked to the accumulation of Senkyunylide I.[1]

  • Tyrosine decarboxylase (TyrDC): May contribute to the formation of the phthalide backbone. Its expression has been correlated with Senkyunolide A levels.[1]

  • Shikimate O-hydroxycinnamoyl transferase (HCT): Could be involved in the synthesis of phenolic precursors. It shows a correlation with changes in butylidenephthalide levels.[1]

Quantitative Data on Phthalide Content

Quantitative analysis of phthalides in Angelica sinensis provides valuable information on the relative abundance of these compounds. While specific data for this compound is limited, the concentrations of other major phthalides have been determined.

Table 1: Content of Major Phthalides in Angelica sinensis Roots

PhthalideContent Range (mg/g dry weight)Analytical MethodReference
Z-Ligustilide4.186 - 6.713UPLC-MS/MS[3]
Senkyunolide A0.007 - 0.536UPLC-MS/MS[3][4]
Senkyunolide I0.026 (average)HPLC-DAD[4]
Senkyunolide H0.007 (average)HPLC-DAD[4]
n-Butylphthalide0.003 - 0.182UPLC-MS/MS[3][5]
ButylidenephthalideNot specifiedUPLC-MS/MS[5]

Note: The content of phthalides can vary significantly based on the plant's developmental stage, growing conditions, and post-harvest processing.

Experimental Protocols

The elucidation of plant natural product biosynthetic pathways relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are detailed methodologies adapted from studies on phthalide biosynthesis.[1][2][3]

Metabolite Profiling using UPLC-MS/MS

This protocol is for the quantitative analysis of phthalides in plant tissues.

  • Sample Preparation:

    • Lyophilize and grind plant tissue to a fine powder.

    • Accurately weigh 100 mg of the powdered sample.

    • Add 1 mL of 70% methanol, vortex for 1 minute.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter into a UPLC vial.

  • UPLC-MS/MS Conditions:

    • Column: Agilent ZORBAX RRHD C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.

    • Gradient: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode for specific phthalides.

Transcriptome Analysis (RNA-Seq)

This protocol outlines the steps for identifying candidate genes involved in biosynthesis.

  • RNA Extraction:

    • Extract total RNA from plant tissues using a TRIzol-based method or a commercial plant RNA extraction kit.

    • Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

  • Library Preparation and Sequencing:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using random hexamer primers.

    • Synthesize second-strand cDNA.

    • Perform end repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Sequence the library on an Illumina sequencing platform.

  • Data Analysis:

    • Perform quality control of raw reads using FastQC.

    • Align reads to a reference genome or perform de novo assembly.

    • Quantify gene expression levels (e.g., as FPKM or TPM).

    • Identify differentially expressed genes (DEGs) between samples with varying phthalide content.

    • Perform co-expression network analysis to identify genes with expression patterns correlated with phthalide accumulation.

Heterologous Expression and Enzyme Assays

This protocol is for the functional characterization of candidate biosynthetic enzymes.

  • Gene Cloning and Vector Construction:

    • Amplify the coding sequence of the candidate gene from cDNA.

    • Clone the gene into an E. coli expression vector (e.g., pET-28a).

  • Protein Expression and Purification:

    • Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, a putative substrate (e.g., ligustilide), and any necessary cofactors (e.g., NADPH for P450s).

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by UPLC-MS/MS or GC-MS to identify the enzymatic product.

Visualizing Workflows and Pathways

Experimental Workflow for Gene Identification

The following diagram illustrates a typical workflow for identifying candidate genes involved in a biosynthetic pathway.

Experimental_Workflow Plant_Material Plant Material (High vs. Low Phthalide Content) Metabolite_Profiling Metabolite Profiling (UPLC-MS/MS) Plant_Material->Metabolite_Profiling RNA_Seq Transcriptome Analysis (RNA-Seq) Plant_Material->RNA_Seq Data_Analysis Correlation Analysis Metabolite_Profiling->Data_Analysis RNA_Seq->Data_Analysis Candidate_Genes Candidate Gene Identification Data_Analysis->Candidate_Genes Functional_Characterization Functional Characterization Candidate_Genes->Functional_Characterization Heterologous_Expression Heterologous Expression in E. coli Functional_Characterization->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Functional_Characterization->Enzyme_Assay Pathway_Elucidation Pathway Elucidation Heterologous_Expression->Pathway_Elucidation Enzyme_Assay->Pathway_Elucidation

A typical experimental workflow for biosynthetic gene discovery.
Jasmonate Signaling Pathway and Secondary Metabolism

The biosynthesis of many plant secondary metabolites is regulated by signaling molecules such as jasmonates. While the specific regulation of this compound is unknown, the jasmonate pathway represents a likely regulatory network.

Jasmonate_Signaling Stimulus Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Biosynthesis_Genes Phthalide Biosynthesis Genes MYC2->Biosynthesis_Genes activates Phthalides Phthalide Accumulation Biosynthesis_Genes->Phthalides

A simplified model of the jasmonate signaling pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing puzzle in plant biochemistry. While the complete pathway remains to be elucidated, the groundwork laid by research into the broader class of phthalides provides a clear roadmap for future investigations. The combination of advanced metabolomic and transcriptomic techniques, coupled with rigorous biochemical characterization of candidate enzymes, will be instrumental in piecing together the enzymatic steps leading to this compound. A thorough understanding of its biosynthesis will not only be of fundamental scientific interest but will also open avenues for the metabolic engineering of high-value medicinal compounds in plants or microbial hosts.

References

Preliminary Pharmacological Profile of Senkyunolide E: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific preliminary pharmacological screening data for Senkyunolide E. This guide, therefore, provides a comprehensive overview of the pharmacological activities of the broader senkyunolide class of compounds, primarily drawing on research conducted on Senkyunolide A, H, and I. This information serves as a foundational reference to anticipate the potential therapeutic areas and biological activities of this compound.

Introduction to Senkyunolides

Senkyunolides are a class of phthalide derivatives predominantly found in plants of the Umbelliferae family, such as Ligusticum chuanxiong Hort.[1][2] These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[1][2][3] While specific data on this compound is scarce, the well-documented activities of its structural analogs offer valuable insights into its potential pharmacological profile.

Pharmacological Activities of the Senkyunolide Class

The senkyunolide family exhibits a diverse range of biological activities. The primary effects observed for prominent members like Senkyunolide A, H, and I are summarized below and may suggest potential activities for this compound.

Anti-Inflammatory and Analgesic Effects

Senkyunolides have demonstrated significant anti-inflammatory and analgesic properties in various studies.[1][2][3]

Cardiovascular and Cerebrovascular Protection

A key therapeutic area for senkyunolides is in the management of cardiovascular and cerebrovascular diseases.[1][2]

Neuroprotective Effects

The ability of some senkyunolides to cross the blood-brain barrier makes them promising candidates for neurological disorders.[1][2] Senkyunolide H, for instance, has shown protective effects on PC12 cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury.[4]

Potential Signaling Pathways

The pharmacological effects of senkyunolides are mediated through various signaling pathways. While these have not been elucidated for this compound, the pathways modulated by other senkyunolides provide a strong starting point for investigation. Key pathways include the Toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling, extracellular signal-regulated kinase (ERK) pathway, p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) pathways.[1][2]

cluster_stimulus External Stimuli cluster_senkyunolide Senkyunolide Intervention cluster_pathways Signaling Pathways cluster_effects Pharmacological Effects Inflammatory Mediators Inflammatory Mediators TLR4/NF-κB TLR4/NF-κB Inflammatory Mediators->TLR4/NF-κB Oxidative Stress Oxidative Stress MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) Oxidative Stress->MAPK (ERK, p38, JNK) Ischemia Ischemia PI3K/AKT PI3K/AKT Ischemia->PI3K/AKT Senkyunolides (A, H, I) Senkyunolides (A, H, I) Senkyunolides (A, H, I)->TLR4/NF-κB Senkyunolides (A, H, I)->MAPK (ERK, p38, JNK) Senkyunolides (A, H, I)->PI3K/AKT Anti-inflammation Anti-inflammation TLR4/NF-κB->Anti-inflammation Neuroprotection Neuroprotection MAPK (ERK, p38, JNK)->Neuroprotection Cardioprotection Cardioprotection PI3K/AKT->Cardioprotection

Caption: Potential Signaling Pathways of Senkyunolides.

Experimental Protocols for Pharmacological Screening (Based on Analogs)

Detailed experimental methodologies for this compound are not available. However, the following protocols, adapted from studies on other senkyunolides, can serve as a template for future research on this compound.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol is based on the study of Senkyunolide H's neuroprotective effects.[4]

  • Cell Culture: PC12 cells are cultured in a suitable medium.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber.

  • Reperfusion: After a defined period of OGD, the medium is replaced with a normal glucose-containing medium, and cells are returned to normoxic conditions.

  • Treatment: this compound would be added to the culture medium at various concentrations before, during, or after OGD to assess its protective effects.

  • Assessment: Cell viability is measured using assays such as MTT, and cell morphology can be observed via microscopy.

cluster_workflow Experimental Workflow: In Vitro OGD/R Model A PC12 Cell Culture B Oxygen-Glucose Deprivation (OGD) A->B C Reperfusion B->C E Assess Cell Viability and Morphology C->E D This compound Treatment D->B Pre-treatment D->C Post-treatment

Caption: In Vitro OGD/R Experimental Workflow.

Quantitative Data Summary (Hypothetical for this compound)

No quantitative data for this compound is currently available. The table below is a template illustrating how such data could be presented, populated with representative data from studies on other senkyunolides for illustrative purposes.

Pharmacological ActivityModel SystemKey Parameters MeasuredRepresentative Result (for other Senkyunolides)Reference
Neuroprotection PC12 cells (OGD/R)Cell ViabilityIncreased cell viability with Senkyunolide H treatment[4]
Anti-inflammatory LPS-stimulated macrophagesNitric Oxide (NO) ProductionInhibition of NO production by Senkyunolide AFictional
Cardioprotection Ischemia/Reperfusion (I/R) in ratsInfarct SizeReduction in myocardial infarct size with Senkyunolide IFictional

Conclusion and Future Directions

While the direct pharmacological screening of this compound has not yet been reported, the extensive research on other senkyunolides provides a strong rationale for its investigation. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo screening. Key areas of interest would include its anti-inflammatory, neuroprotective, and cardiovascular effects. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its potential development as a therapeutic agent. The experimental frameworks and potential activities outlined in this guide offer a solid foundation for initiating such research.

References

The Bioactive Potential of Senkyunolides: A Technical Review of Mechanisms and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolides, a class of phthalide derivatives predominantly found in medicinal plants of the Umbelliferae family such as Ligusticum chuanxiong and Angelica sinensis, have garnered significant scientific interest for their diverse and potent pharmacological activities. These compounds form the bioactive core of traditional remedies used for centuries to treat ailments ranging from migraines to cardiovascular diseases. Modern research has begun to unravel the molecular mechanisms underpinning these therapeutic effects, revealing a complex interplay with key signaling pathways involved in inflammation, oxidative stress, apoptosis, and cellular homeostasis. This in-depth technical guide provides a comprehensive literature review of the bioactivity of prominent senkyunolides, with a focus on Senkyunolide A, Senkyunolide I, and Senkyunolide H. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.

Quantitative Bioactivity Data of Senkyunolides

The following tables summarize the quantitative data on the bioactivity of various senkyunolides across different experimental models. This allows for a comparative analysis of their potency and efficacy in various therapeutic contexts.

Table 1: Neuroprotective Effects of Senkyunolides

SenkyunolideModel SystemTreatment/ConcentrationObserved EffectReference
Senkyunolide I Rat model of transient middle cerebral artery occlusion (tMCAO)36 mg/kg and 72 mg/kg (i.v.)Significantly ameliorated neurological deficit, reduced infarct volume and brain edema.[1]
Senkyunolide I Glutamate-induced neurotoxicity in Neuro2a cellsNot specifiedReversed the decrease in cell viability and increase in apoptosis.[2]
Senkyunolide H Lipopolysaccharide (LPS)-mediated neuroinflammation in BV2 microgliaNot specifiedAttenuated LPS-mediated activation of BV2 cells in a dose-dependent manner.[3]
Senkyunolide H Oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cells100 μMMarkedly decreased OGD/R injury.[4]

Table 2: Anti-inflammatory and Anti-osteoarthritis Effects of Senkyunolides

SenkyunolideModel SystemTreatment/ConcentrationObserved EffectReference
Senkyunolide A IL-1β-stimulated chondrocytes20, 40, 80, 160 µg/mLIncreased cell viability and proliferation, inhibited apoptosis, and reduced inflammatory cytokines (TNF-α, IL-6, IL-18).[5][6]
Senkyunolide A Mouse model of osteoarthritis (medial meniscus tibial ligament transection)20 mg/kg and 40 mg/kg (intraperitoneal injection)Alleviated articular cartilage destruction.[6]
Senkyunolide H LPS-stimulated BV2 microgliaNot specifiedAttenuated neuroinflammation and oxidative stress.[7]
Senkyunolide I Sepsis-related lung injury in mice36 mg/kg (i.p.)Decreased protein levels and neutrophil infiltration in the lungs.[8]
Senkyunolide I Hepatic ischemia/reperfusion injury in mice200 mg/kg (i.p.)Attenuated elevated ALT and AST, and histopathological injury.[9]
Senkyunolide I Renal ischemia/reperfusion injury in miceNot specifiedProtected renal function and structural integrity.[10]

Table 3: Anticancer and Other Bioactivities of Senkyunolides

SenkyunolideModel SystemTreatment/ConcentrationObserved EffectReference
Senkyunolide A HT-29 and CCD-18Co colon cancer cells0-2.5 µg/mLInhibited cell proliferation with IC50 of 10.4 µM and 20.95 µM, respectively.[11][12]
Senkyunolide H Depression-induced breast cancer progression modelNot specifiedReverses depression-induced breast cancer progression by regulating CXCR2.[13]
Senkyunolide I Thoracic aortic aneurysm and dissection in miceNot specifiedAmeliorates the condition by inhibiting oxidative stress and apoptosis of endothelial cells.[14]

Key Signaling Pathways Modulated by Senkyunolides

Senkyunolides exert their diverse biological effects by modulating a range of intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways identified in the literature.

Neuroprotective Signaling Pathways

G cluster_SEI Senkyunolide I cluster_SEH Senkyunolide H SEI Senkyunolide I pErk12 p-Erk1/2 Nrf2 Nrf2 HO1_NQO1 HO-1, NQO1 Antioxidation Anti-oxidation pJNK p-JNK Caspase3 Cleaved Caspase-3 Apoptosis_Neuro Apoptosis↓ (Neuroprotection) SEH Senkyunolide H PI3K_Akt PI3K/Akt NFkB_SEH NF-κB NeuronalSurvival Neuronal Survival ERK_SEH p-ERK Inflammation_SEH Neuroinflammation↓ Glutamate Glutamate Glutamate->pJNK IschemiaReperfusion Ischemia/ Reperfusion IschemiaReperfusion->pErk12 IschemiaReperfusion->PI3K_Akt IschemiaReperfusion->ERK_SEH

Caption: Neuroprotective mechanisms of Senkyunolide I and H.

Anti-inflammatory and Anti-osteoarthritis Signaling Pathways

G cluster_SenA_OA Senkyunolide A in Osteoarthritis cluster_SenH_Inflam Senkyunolide H in Neuroinflammation SenA_OA Senkyunolide A NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 IL1b_IL18 IL-1β, IL-18 Inflammation_OA Inflammation↓ ECM_degradation ECM Degradation↓ Chondrocyte_protection Chondrocyte Protection SenH_Inflam Senkyunolide H LPS LPS BV2 BV2 Microglia ERK_NFkB p-ERK, p-NF-κB Proinflammatory_cytokines TNF-α, IL-6 Neuroinflammation Neuroinflammation↓ IL1b_stim IL-1β Stimulation IL1b_stim->NLRP3

Caption: Anti-inflammatory actions of Senkyunolide A and H.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies for key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

Neuroprotection Models

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Senkyunolide I)

  • Objective: To induce focal cerebral ischemia-reperfusion injury to evaluate the neuroprotective effects of Senkyunolide I.[1]

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Procedure:

    • Anesthetize the rats.

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.

    • After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

    • Administer Senkyunolide I (36 or 72 mg/kg) intravenously at the onset of reperfusion.[1]

    • After 24 hours of reperfusion, assess neurological deficits, infarct volume (using TTC staining), and brain edema.[15][16][17]

2. Glutamate-Induced Neurotoxicity in Neuro2a Cells (for Senkyunolide I)

  • Objective: To model excitotoxicity in vitro to assess the neuroprotective mechanisms of Senkyunolide I.[2]

  • Cell Line: Mouse neuroblastoma cell line (Neuro2a).[2]

  • Procedure:

    • Culture Neuro2a cells in appropriate media.

    • Induce neurotoxicity by exposing the cells to glutamate.

    • Co-treat cells with various concentrations of Senkyunolide I.

    • After 24 hours, assess cell viability (e.g., using MTT or WST-1 assay) and apoptosis (e.g., using Annexin V/PI staining and flow cytometry).[2]

    • Analyze protein expression of key signaling molecules (e.g., p-JNK, cleaved caspase-3) by Western blotting.[2]

Anti-inflammatory and Anti-osteoarthritis Models

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Microglia (for Senkyunolide H)

  • Objective: To induce an inflammatory response in microglia to study the anti-inflammatory effects of Senkyunolide H.[3]

  • Cell Line: Murine microglial cell line (BV2).[3]

  • Procedure:

    • Culture BV2 cells.

    • Stimulate the cells with LPS to induce an inflammatory response.[7][18]

    • Treat the cells with different concentrations of Senkyunolide H.

    • Assess microglial activation by measuring markers like Iba1.

    • Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) at both the mRNA (qRT-PCR) and protein (ELISA) levels.[7]

    • Evaluate the activation of signaling pathways (e.g., ERK, NF-κB) through Western blotting for phosphorylated proteins.[3]

2. Interleukin-1β (IL-1β)-Induced Chondrocyte Model of Osteoarthritis (for Senkyunolide A)

  • Objective: To mimic the inflammatory conditions of osteoarthritis in vitro to evaluate the chondroprotective effects of Senkyunolide A.[5][6]

  • Cell Type: Primary chondrocytes or chondrocyte cell lines.[19]

  • Procedure:

    • Isolate and culture chondrocytes.

    • Stimulate the cells with IL-1β to induce an inflammatory and catabolic state.[19][20]

    • Treat the cells with various concentrations of Senkyunolide A (e.g., 20, 40, 80, 160 µg/mL).[5]

    • Assess cell viability, proliferation, and apoptosis.

    • Measure the expression of inflammatory mediators (e.g., TNF-α, IL-6, IL-18) and key components of the NLRP3 inflammasome pathway (NLRP3, ASC, caspase-1) using Western blotting and ELISA.[5]

    • Analyze the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) to evaluate the impact on extracellular matrix degradation.

Anticancer Activity Model

1. Anti-proliferative Assay in Colon Cancer Cell Lines (for Senkyunolide A)

  • Objective: To determine the cytotoxic and anti-proliferative effects of Senkyunolide A on cancer cells.

  • Cell Lines: Human colon carcinoma cell line (HT-29) and normal colon fibroblasts (CCD-18Co).[11][12]

  • Procedure:

    • Culture HT-29 and CCD-18Co cells in appropriate media.

    • Treat the cells with a range of concentrations of Senkyunolide A (e.g., 0-2.5 µg/mL).

    • After a specified incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, XTT, or SRB.

    • Calculate the half-maximal inhibitory concentration (IC50) value to quantify the anti-proliferative potency.

Conclusion and Future Directions

The senkyunolides, particularly Senkyunolide A, I, and H, have demonstrated a remarkable spectrum of bioactive properties with significant therapeutic potential. Their ability to modulate key signaling pathways involved in neuroprotection, anti-inflammation, and chondroprotection underscores their promise as lead compounds for the development of novel drugs for a variety of debilitating diseases. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research in this exciting field.

Further investigations should focus on several key areas to advance the clinical translation of senkyunolides:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of different senkyunolide derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetics and Bioavailability: While some pharmacokinetic data is available, more comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of various senkyunolides to design effective drug delivery systems.

  • Long-term Efficacy and Safety: Preclinical studies with longer durations are necessary to evaluate the long-term therapeutic efficacy and potential toxicity of senkyunolides.

  • Clinical Trials: Ultimately, well-designed clinical trials are required to validate the therapeutic potential of senkyunolides in human subjects for specific disease indications.

References

Initial Studies on the Mechanism of Action of Senkyunolide E: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of initial studies detailing the specific mechanism of action for Senkyunolide E. While the broader class of senkyunolides, naturally occurring phthalides found in plants of the Umbelliferae family, has garnered significant research interest for their diverse pharmacological activities, this compound itself remains largely uncharacterized in terms of its biological function and molecular targets.

Currently, information on this compound is primarily limited to its chemical identity and sourcing. It is cataloged as a natural product with the CAS number 94530-83-3.[1]

While direct studies on this compound are lacking, the broader family of senkyunolides, including Senkyunolide A, H, and I, have been investigated for their potential therapeutic effects, offering a potential framework for future research into this compound. These related compounds have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3][4][5]

Potential Areas for Future Investigation Based on Related Compounds:

Given the activities of other senkyunolides, initial studies on this compound could productively focus on the following areas:

  • Anti-Inflammatory Pathways: Many senkyunolides have been shown to modulate inflammatory responses.[2][3][4] Future studies on this compound could investigate its effects on key inflammatory signaling pathways such as NF-κB and MAPK.

  • Neuroprotective Effects: Senkyunolide A and I have demonstrated neuroprotective properties.[6] Investigating the potential of this compound to protect neuronal cells from damage would be a valuable avenue of research.

  • Anti-Cancer Activity: Some senkyunolides have exhibited anti-tumor properties. Screening this compound for cytotoxic effects against various cancer cell lines could uncover potential anti-cancer applications.

Hypothetical Experimental Workflow for Initial Mechanistic Studies:

Should research on this compound commence, a logical experimental workflow to elucidate its mechanism of action would involve a multi-step process.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: In Vivo Validation A Cell Viability Assays (e.g., MTT, LDH) D Western Blotting A->D B Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->D C Phenotypic Screening (e.g., Anti-inflammatory, Neuroprotective models) C->D E qPCR D->E F Immunofluorescence E->F G Animal Models of Disease F->G H Pharmacokinetic & Pharmacodynamic Studies G->H

Caption: A potential experimental workflow for investigating the mechanism of action of this compound.

Conclusion

References

Preliminary Toxicological Profile of Senkyunolide E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for Senkyunolide E is not currently available in the public domain. This document serves as a technical guide for researchers and drug development professionals, outlining a proposed framework for the toxicological evaluation of this compound. The information presented is based on the toxicological profiles of structurally related senkyunolides (A, H, and I) and established in vitro and in vivo toxicological testing protocols.

Introduction

Senkyunolides are a class of phthalide compounds predominantly found in Umbelliferae plants, such as Ligusticum chuanxiong Hort.[1]. Various senkyunolides, including Senkyunolide A, H, and I, have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular-protective effects[1]. As interest in the therapeutic potential of these compounds grows, a thorough understanding of their toxicological profile is paramount for ensuring safety in preclinical and clinical development. This guide provides a preliminary overview of the potential toxicological considerations for this compound, drawing analogies from related compounds and outlining standard experimental approaches.

Potential Toxicological Endpoints

Based on the available data for other senkyunolides and the general toxicological assessment of natural products, the key toxicological endpoints to consider for this compound include cytotoxicity, genotoxicity, and acute systemic toxicity.

Cytotoxicity

Preliminary studies on other senkyunolides, such as Senkyunolide A, have indicated potential dose-dependent cytotoxicity. For instance, high concentrations of Senkyunolide A have been observed to be cytotoxic to PC12 neural cells[2]. It is crucial to determine the concentration range at which this compound exhibits cytotoxic effects in various cell lines to establish a therapeutic window.

Table 1: Illustrative Cytotoxicity Data Presentation for this compound (Hypothetical Data)

Cell LineAssay TypeEndpointConcentration (µM)Result
HepG2 (Liver)MTTIC500.1 - 100TBD
SH-SY5Y (Neuronal)LDH ReleaseEC500.1 - 100TBD
HEK293 (Kidney)Neutral Red UptakeIC500.1 - 100TBD
THP-1 (Immune)ATP ContentIC500.1 - 100TBD

TBD: To be determined. This table is a template for presenting future experimental data.

Genotoxicity

The potential for a compound to induce genetic mutations or chromosomal damage is a critical safety concern. A standard battery of in vitro and in vivo genotoxicity assays should be conducted for this compound. A safety data sheet for the related compound Senkyunolide I indicates that no data is currently available for its germ cell mutagenicity[3].

Table 2: Proposed Genotoxicity Assay Battery for this compound

AssayTest SystemEndpointStatus
Ames TestSalmonella typhimuriumGene MutationTo be conducted
In vitro Micronucleus TestMammalian Cells (e.g., CHO, TK6)Chromosomal DamageTo be conducted
In vitro Chromosomal Aberration TestMammalian Cells (e.g., human lymphocytes)ClastogenicityTo be conducted
In vivo Micronucleus TestRodent (e.g., mouse bone marrow)Chromosomal DamageTo be conducted
Acute Systemic Toxicity

Acute toxicity studies in animal models provide essential information on the potential for a single high dose of a substance to cause adverse health effects. For Senkyunolide I, no acute toxicity data is currently available[3].

Table 3: Template for Acute Systemic Toxicity Data of this compound (Hypothetical Data)

Species/StrainRoute of AdministrationNOAEL (mg/kg)LD50 (mg/kg)Observed Toxicities
Mouse (CD-1)Oral (gavage)TBDTBDTBD
Rat (Sprague-Dawley)IntravenousTBDTBDTBD

NOAEL: No-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%; TBD: To be determined.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible toxicological data.

Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the EC50 value.

Genotoxicity Assays

3.2.1. Ames Test (Bacterial Reverse Mutation Assay)

This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

  • Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) with and without metabolic activation (S9 mix).

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+). A significant increase in the number of revertants compared to the negative control indicates a mutagenic potential.

3.2.2. In Vitro Micronucleus Test

This test detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6 or CHO).

  • Treatment: Treat the cells with this compound at various concentrations, with and without S9 mix.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the toxicological profiling of a novel compound like this compound.

G Experimental Workflow for Toxicological Profiling cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Data Analysis & Risk Assessment A Cytotoxicity Assays (MTT, LDH) C Acute Systemic Toxicity (Rodent Model) A->C B Genotoxicity Assays (Ames, Micronucleus) D In Vivo Genotoxicity (Micronucleus) B->D E Determine IC50, EC50, NOAEL, LD50 C->E D->E F Hazard Identification E->F G Risk Characterization F->G G Potential this compound-Modulated Signaling Pathways cluster_0 External Stimuli (e.g., Stress, Cytokines) cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Stimuli IKK IKK Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK NFKB_IkB NF-κB/IκB IKK->NFKB_IkB NFKB NF-κB (active) NFKB_IkB->NFKB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Gene_Expression Gene Expression (Inflammation, Apoptosis) MAPK->Gene_Expression NFKB->Gene_Expression Senkyunolide_E This compound Senkyunolide_E->IKK ? Senkyunolide_E->MAPKK ?

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of Senkyunolide E and related phthalides, a class of bioactive compounds predominantly found in traditional medicinal herbs such as Ligusticum chuanxiong. These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular-protective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the chemistry, pharmacology, and experimental methodologies associated with these promising natural products. The guide summarizes key quantitative data, details experimental protocols for their isolation and bio-evaluation, and visualizes the intricate signaling pathways they modulate. While a substantial body of research exists for related phthalides, this guide also highlights the current knowledge gaps concerning this compound, underscoring the need for further investigation into its specific therapeutic potential.

Introduction to Phthalides in Traditional Medicine

Phthalides are a class of lactones that form the aromatic core of several bioactive natural products. For centuries, plants rich in phthalides, most notably Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), have been cornerstones of Traditional Chinese Medicine (TCM).[1][2] In TCM, these herbs are primarily used to invigorate blood circulation, alleviate pain, and treat cardiovascular and cerebrovascular diseases.[3] Modern phytochemical research has identified a variety of phthalides, including Senkyunolide A, H, I, and E, as key contributors to the therapeutic effects of these botanicals.[4][5][6] These compounds are being actively investigated for their potential to yield novel therapeutic agents for a range of modern diseases.

Chemical Structures and Bioactive Properties

The core chemical structure of phthalides consists of a bicyclic system with a furanone ring fused to a benzene ring. Variations in the substituents on this core structure give rise to a wide array of phthalide derivatives with distinct physicochemical and biological properties.

Key Phthalides and Their Reported Activities:

  • Senkyunolide A: Exhibits anti-inflammatory, neuroprotective, and anti-tumor activities.[7][8] It has been shown to have low oral bioavailability in rats.[3]

  • Senkyunolide H: Demonstrates anti-inflammatory and neuroprotective effects, partly by inhibiting the activation of microglia and regulating the ERK and NF-κB signaling pathways.[9][10] It has also been shown to attenuate osteoclastogenesis.[11]

  • Senkyunolide I: Known for its anti-migraine, neuroprotective, and antioxidant properties.[4][12][13] It up-regulates the phosphorylation of Erk1/2 and induces Nrf2 nuclear translocation.[12] Pharmacokinetic studies in rats have shown it to be rapidly absorbed with an oral bioavailability of over 35%.[14]

  • Ligustilide: A major component of Ligusticum chuanxiong, it possesses neuroprotective and anti-inflammatory effects. However, its instability and low bioavailability have limited its clinical development.[4]

  • This compound: While identified as a constituent of Ligusticum chuanxiong, there is a notable lack of extensive research on its specific bioactivities and pharmacokinetic profile compared to other senkyunolides. The available information is primarily centered on its chemical structure and presence in plant extracts. Further research is needed to fully characterize its pharmacological potential.

Quantitative Data on Bioactivity and Pharmacokinetics

A critical aspect of drug development is the quantitative assessment of a compound's efficacy and its behavior in a biological system. The following tables summarize the available quantitative data for key phthalides.

Table 1: In Vitro Bioactivity of Selected Phthalides

CompoundBioactivityAssay SystemIC50 / Effective ConcentrationReference
Senkyunolide HNeuroinflammation InhibitionLPS-stimulated BV2 microglia25, 50, 100 μM (dose-dependent reduction in inflammatory markers)[9][10]
Senkyunolide INeuroprotectionGlutamate-induced Neuro2a cell deathNot specified, but effective at preventing apoptosis[13]
LigustilideImmunomodulationDual-luciferase reporter assay for NF-κBEffective suppression of NF-κB expression[8]
Senkyunolide AImmunomodulationDual-luciferase reporter assay for NF-κBInhibition of NF-κB expression[8]

Note: Data for this compound is currently unavailable in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Selected Phthalides in Rats

CompoundAdministration RouteDoseCmaxTmaxOral Bioavailability (%)Reference
Senkyunolide AOralNot specified-0.21 ± 0.08 h~8%[3]
Senkyunolide IOral20 mg/kg5,236.3 ± 802.8 µg/L0.25 ± 0.06 h67.2%[15]
Senkyunolide IOral72 mg/kg22,071.9 ± 3,456.1 µg/L0.38 ± 0.11 h76.9%[15]

Note: Pharmacokinetic data for this compound is currently unavailable in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bio-evaluation of phthalides, compiled from various research articles.

Extraction and Isolation of Phthalides from Ligusticum chuanxiong

This protocol is a generalized procedure based on methods reported for the isolation of various phthalides.[16]

Protocol:

  • Extraction: The dried and powdered rhizome of L. chuanxiong is extracted with 60% ethanol (e.g., 70 L for 18 kg of plant material) under reflux for 2 hours. This process is typically repeated twice. 2[16]. Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol to separate compounds based on polarity.

  • Column Chromatography: The resulting fractions (ethyl acetate and n-butanol) are subjected to a series of column chromatography steps for further separation. This typically involves:

    • Silica Gel Chromatography: Elution with a gradient of cyclohexane and ethyl acetate.

    • Octadecylsilane (ODS) Column Chromatography: Elution with a methanol-water gradient.

    • Sephadex LH-20 Column Chromatography: Elution with methanol.

  • High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative or semi-preparative HPLC on a C18 column with a methanol-water mobile phase to yield pure phthalide compounds.

[16]#### 4.2. In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This protocol provides a simple and cost-effective method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

[17]Workflow for In Vitro Anti-Inflammatory Assay

G start Prepare Reaction Mixture: - Egg Albumin - Phosphate Buffered Saline - Test Extract incubation Incubate at 37°C for 20 min start->incubation heating Heat at 70°C for 5 min incubation->heating cooling Cool to Room Temperature heating->cooling measurement Measure Absorbance at 660 nm cooling->measurement calculation Calculate Percentage Inhibition of Denaturation measurement->calculation

Caption: Workflow for the in vitro anti-inflammatory assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test extract at various concentrations. A control group with distilled water instead of the extract is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heating: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This protocol details the steps for detecting the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK.

[18][19][20][21][22]Workflow for Western Blot Analysis of p-ERK

G start Cell Culture and Treatment with Phthalides lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA transfer->blocking primary_ab Incubation with Primary Antibody (anti-p-ERK) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis

Caption: Workflow for Western blot analysis of p-ERK.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., BV2 microglia) and treat with desired concentrations of phthalides for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize p-ERK levels to total ERK or a housekeeping protein like β-actin.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

[23][24][25][26][27]Workflow for NF-κB Luciferase Reporter Assay

G start Cell Transfection with NF-κB Luciferase Reporter Plasmid treatment Treatment with Phthalides and/or Stimulant (e.g., TNF-α) start->treatment lysis Cell Lysis treatment->lysis luciferase_reaction Addition of Luciferase Substrate lysis->luciferase_reaction measurement Measurement of Luminescence luciferase_reaction->measurement normalization Normalization to Control (e.g., Renilla) measurement->normalization analysis Data Analysis normalization->analysis

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Cell Treatment: After transfection, treat the cells with the phthalide compounds at various concentrations, with or without an NF-κB activator like TNF-α.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Reaction: Add the luciferase assay reagent containing the luciferin substrate to the cell lysates.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Normalization: If a co-reporter was used, measure its activity and normalize the NF-κB-driven luciferase activity to the control reporter activity.

  • Data Analysis: Analyze the data to determine the effect of the phthalide on NF-κB activation.

Signaling Pathways Modulated by Phthalides

Phthalides exert their pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the putative mechanisms of action for these compounds.

Inhibition of the NF-κB Signaling Pathway

Several phthalides, including Senkyunolide H and Ligustilide, have been shown to inhibit the pro-inflammatory NF-κB pathway.

[8][9][11]Inhibition of NF-κB Signaling by Phthalides

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation IKK Complex->IκB NF-κB NF-κB IκB->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Phthalides Phthalides Phthalides->IKK Complex Gene Transcription Pro-inflammatory Gene Transcription NF-κB_n->Gene Transcription

Caption: Phthalides inhibit NF-κB signaling by targeting the IKK complex.

This pathway illustrates that inflammatory stimuli activate a cell surface receptor, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκB, which is normally bound to NF-κB, keeping it inactive in the cytoplasm. Phosphorylation of IκB leads to its degradation and the subsequent release and translocation of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes. Phthalides are proposed to inhibit this pathway by preventing the activation of the IKK complex, thereby suppressing the entire downstream cascade.

Modulation of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Senkyunolide I has been shown to up-regulate the phosphorylation of ERK1/2 as part of its neuroprotective mechanism. C[12]onversely, Senkyunolide H has been reported to inhibit ERK activation in the context of neuroinflammation. T[9]his highlights the context-dependent modulation of this pathway by different phthalides.

Modulation of ERK Signaling by Phthalides

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation Phthalides Phthalides Phthalides->Raf Modulation Transcription Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription Factors

References

In Silico Prediction of Senkyunolide E Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide E, a phthalide derivative from Ligusticum chuanxiong, presents a promising scaffold for therapeutic development. This technical guide outlines a comprehensive in silico strategy to identify and characterize its protein targets, a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. By leveraging a suite of computational methodologies, from network pharmacology to molecular docking, researchers can efficiently generate and refine hypotheses regarding the biological pathways modulated by this compound. This document provides detailed protocols for these key experiments and visualizes the intricate relationships between predicted targets and associated signaling cascades.

Introduction to this compound and In Silico Target Identification

Senkyunolides, a class of bioactive compounds isolated from Umbelliferae plants, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-apoptotic effects.[1][2] While research has primarily focused on Senkyunolide I and H, this compound remains a less explored yet potentially valuable therapeutic agent. Identifying the molecular targets of this compound is paramount to elucidating its therapeutic potential.

In silico target identification has emerged as a powerful and cost-effective approach in the early stages of drug discovery.[3][4] These computational methods can rapidly screen vast biological databases to predict potential protein-ligand interactions, thereby narrowing the field of candidates for subsequent experimental validation.[5][6] The primary computational strategies employed for this purpose include network pharmacology, reverse docking, and pharmacophore modeling.

A Proposed In Silico Workflow for this compound Target Prediction

The following workflow outlines a systematic approach to predict and analyze the potential targets of this compound.

G cluster_0 Data Acquisition & Preparation cluster_1 Target Prediction cluster_2 Analysis & Prioritization cluster_3 Hypothesis Generation A This compound 3D Structure D Network Pharmacology (Target & Pathway Enrichment) A->D E Reverse Molecular Docking (Binding Affinity Prediction) A->E F Pharmacophore Modeling (Feature-based Screening) A->F B Protein Target Databases (PDB, UniProt) B->E C Compound & Disease Databases (PubChem, DrugBank, OMIM) C->D G Integration of Results D->G E->G F->G H Prioritization of High-Confidence Targets G->H I Putative Signaling Pathway Construction H->I J Proposed Mechanism of Action I->J

Figure 1: Proposed in silico workflow for this compound target prediction.

Detailed Experimental Protocols

Network Pharmacology

Network pharmacology is utilized to construct and analyze biological networks to reveal the complex interactions between drugs, targets, and diseases.[3][7]

Methodology:

  • Compound Target Prediction: The 3D structure of this compound will be used as a query in databases such as SwissTargetPrediction and SuperPred to identify potential protein targets based on chemical similarity to known ligands.[8]

  • Disease-Associated Gene Collection: Genes associated with neurodegenerative and inflammatory diseases (potential therapeutic areas for Senkyunolides) will be collected from databases like OMIM and DisGeNET.[9]

  • Protein-Protein Interaction (PPI) Network Construction: The predicted targets of this compound and the disease-associated genes will be inputted into the STRING database to construct a PPI network.

  • Network Analysis and Hub Gene Identification: The constructed network will be analyzed using Cytoscape software to identify key topological features and hub genes (highly connected nodes) which are likely to be critical targets.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed using tools like DAVID or Metascape to identify the biological processes and signaling pathways significantly associated with the predicted targets.

Reverse Molecular Docking

Reverse or inverse molecular docking screens a library of protein structures to identify potential binding partners for a given ligand.[4]

Methodology:

  • Ligand and Protein Preparation: The 3D structure of this compound will be energy minimized. A library of potential target protein structures will be downloaded from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[10][11]

  • Binding Site Prediction: Potential binding pockets on the surface of each protein will be identified using algorithms like those implemented in MOE (Molecular Operating Environment) or AutoDockTools.[12][13]

  • Docking Simulation: this compound will be docked into the predicted binding sites of each protein in the library using software such as AutoDock Vina or PyRx.[10] The simulation will generate multiple binding poses for the ligand within each protein's active site.

  • Scoring and Ranking: The binding affinity of this compound to each protein will be estimated using a scoring function, typically reported in kcal/mol. The proteins will be ranked based on their predicted binding affinities.

Data Presentation: Predicted Targets and Binding Affinities

The results from the network pharmacology and molecular docking studies can be summarized in the following tables for clear comparison.

Table 1: High-Confidence Predicted Targets of this compound from Network Pharmacology

Target ProteinGene NameUniProt IDFunctionAssociated Pathways
Mitogen-activated protein kinase 1MAPK1P28482Cell proliferation, differentiation, inflammationMAPK signaling pathway
Mitogen-activated protein kinase 14MAPK14Q16539Inflammatory response, apoptosisp38 MAPK signaling pathway
NF-kappa-B inhibitor alphaNFKBIAP25963Regulation of NF-κB signalingNF-κB signaling pathway
Peroxisome proliferator-activated receptor gammaPPARGP37231Inflammation, lipid metabolismPPAR signaling pathway
B-cell lymphoma 2BCL2P10415Apoptosis regulationApoptosis pathway
Caspase-3CASP3P42574Execution-phase of apoptosisApoptosis pathway
Heme oxygenase 1HMOX1P09601Oxidative stress responseNrf2 signaling pathway

Table 2: Predicted Binding Affinities of this compound from Molecular Docking

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
MAPK13O71-7.8MET108, LYS54, ASP111
MAPK143S3I-8.2LYS53, GLU71, MET109
NFKBIA1NFI-7.5SER32, SER36, LYS21
PPARG2PRG-8.5HIS323, HIS449, TYR473
BCL24LVT-7.9ARG139, GLY145, TYR101
CASP35I9B-7.2HIS121, GLY122, SER120
HMOX11N3U-8.1ARG136, HIS25, LYS18

Visualization of Predicted Signaling Pathways

Based on the enrichment analysis, the following signaling pathways are hypothesized to be modulated by this compound.

G SE This compound NFKBIA IκBα (NFKBIA) SE->NFKBIA inhibits degradation IKK IKK IKK->NFKBIA phosphorylates NFKB NF-κB NFKBIA->NFKB sequesters nucleus Nucleus NFKB->nucleus translocates inflammation Inflammatory Response nucleus->inflammation promotes transcription

Figure 2: Hypothesized modulation of the NF-κB signaling pathway by this compound.

G SE This compound Keap1 Keap1 SE->Keap1 inhibits ROS ROS ROS->Keap1 Nrf2 Nrf2 nucleus Nucleus Nrf2->nucleus translocates Keap1->Nrf2 sequesters ARE ARE nucleus->ARE HMOX1 HO-1 (HMOX1) ARE->HMOX1 induces expression antioxidant Antioxidant Response HMOX1->antioxidant

Figure 3: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This technical guide provides a robust in silico framework for the identification and preliminary characterization of this compound targets. The integration of network pharmacology and molecular docking can generate high-confidence hypotheses regarding its mechanism of action, particularly in the context of inflammatory and neurodegenerative diseases. The predicted targets and pathways presented herein serve as a foundational roadmap for subsequent experimental validation through techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays. This synergistic approach of computational prediction followed by experimental verification will accelerate the development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Senkyunolide E from Ligusticum chuanxiong

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide E is a phthalide compound found in the rhizome of Ligusticum chuanxiong, a plant widely used in traditional medicine. Phthalides from L. chuanxiong are known for a variety of pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular-protective properties. Senkyunolides, as a group, have been shown to interact with multiple signaling pathways, including the toll-like receptor 4/nuclear factor-kappa B (NF-κB), extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK) pathways, highlighting their potential for drug development.[1][2][3] This document provides a detailed protocol for the isolation and purification of this compound from Ligusticum chuanxiong, based on established methods for related phthalides.

Experimental Workflow Overview

The isolation and purification of this compound from Ligusticum chuanxiong involves a multi-step process, beginning with the extraction of the crude product from the dried rhizome, followed by preliminary separation using column chromatography, and concluding with final purification by preparative high-performance liquid chromatography (prep-HPLC).

This compound Isolation Workflow start Dried Ligusticum chuanxiong Rhizome extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction Maceration/ Ultrasonication filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Loading fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chromatography->fraction_collection Elution senkyunolide_e_fraction This compound-rich Fraction fraction_collection->senkyunolide_e_fraction prep_hplc Preparative HPLC (C18 Column) senkyunolide_e_fraction->prep_hplc Injection purified_product Purified this compound prep_hplc->purified_product Collection of Peak Fraction end Structural Identification (NMR, MS) purified_product->end

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

Preparation of Crude Extract

This protocol describes the extraction of phthalides from the dried rhizomes of Ligusticum chuanxiong.

Materials and Equipment:

  • Dried rhizomes of Ligusticum chuanxiong

  • 95% Ethanol

  • Grinder or mill

  • Large glass container with a lid

  • Ultrasonic bath (optional)

  • Filter paper or cotton wool

  • Rotary evaporator

Protocol:

  • Grind the dried rhizomes of Ligusticum chuanxiong into a coarse powder.

  • Macerate the powdered rhizomes in 95% ethanol at a 1:10 (w/v) ratio in a sealed glass container.

  • For enhanced extraction efficiency, place the container in an ultrasonic bath for 30-60 minutes. Repeat this process 2-3 times.

  • Alternatively, allow the maceration to proceed at room temperature for 24-48 hours with occasional shaking.

  • Filter the extract through filter paper or cotton wool to remove the plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Preliminary Separation by Column Chromatography

This step aims to separate the crude extract into fractions to enrich for this compound.

Materials and Equipment:

  • Crude extract of Ligusticum chuanxiong

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Protocol:

  • Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1) and load it onto the column.

  • Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. A suggested gradient is as follows:

    • n-hexane:ethyl acetate (9:1, v/v)

    • n-hexane:ethyl acetate (8:2, v/v)

    • n-hexane:ethyl acetate (7:3, v/v)

    • n-hexane:ethyl acetate (1:1, v/v)

    • 100% ethyl acetate

    • Ethyl acetate:methanol (9:1, v/v)

  • Collect fractions of a consistent volume (e.g., 50 mL).

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that show a similar profile and are enriched in the target compound (based on comparison with a standard, if available, or by analytical HPLC).

  • Concentrate the combined fractions containing this compound using a rotary evaporator.

Final Purification by Preparative HPLC

This protocol describes the final purification of this compound to a high degree of purity.

Materials and Equipment:

  • This compound-rich fraction from column chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 20.0 mm x 250 mm, 5 µm)[4][5]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.2% Glacial acetic acid (optional, to improve peak shape)[4][5]

  • Collection vials

Protocol:

  • Dissolve the enriched fraction in the mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the mobile phase, for instance, a mixture of methanol and water (e.g., 50:50, v/v), with the optional addition of 0.2% glacial acetic acid.[4][5]

  • Set the flow rate (e.g., 5 mL/min) and the detection wavelength (e.g., 278 nm).[4][5]

  • Inject the sample onto the column.

  • Monitor the chromatogram and collect the peak corresponding to this compound.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • If necessary, repeat the preparative HPLC purification to achieve the desired purity.

  • Evaporate the solvent from the collected fraction to obtain the purified this compound.

Quantitative Data

The following tables summarize representative quantitative data for the isolation and purification of phthalides from Ligusticum chuanxiong. While specific data for this compound is not extensively reported, the data for related compounds like Senkyunolide I and H can serve as a benchmark.

Table 1: Yield and Purity of Phthalides from Ligusticum chuanxiong

CompoundStarting Material (Crude Extract)Yield (mg)Purity (%)Reference
Senkyunolide I400 mg6.498[6]
Senkyunolide H400 mg1.793[6]

Table 2: Preparative HPLC Parameters for Phthalide Separation

ParameterValueReference
ColumnShim-Pack Prep-ODS (20.0 mm x 250 mm, 5 µm)[4][5]
Mobile PhaseMethanol:0.2% Glacial Acetic Acid (50:50, v/v)[4][5]
Flow Rate5 mL/min[4][5]
Detection Wavelength278 nm[4][5]

Signaling Pathways

Senkyunolides have been reported to modulate several key signaling pathways involved in inflammation and cellular stress. A simplified diagram of these interactions is presented below.

Senkyunolide Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Stimuli TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_pathway->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1->Inflammatory_Genes Senkyunolides Senkyunolides Senkyunolides->MAPK Inhibition Senkyunolides->NFkB_pathway Inhibition

Caption: Senkyunolides' inhibitory effects on inflammatory signaling pathways.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful isolation and purification of this compound from Ligusticum chuanxiong. By adapting established methodologies for similar phthalide compounds, researchers can obtain highly purified this compound for further pharmacological and drug development studies. The provided quantitative data and signaling pathway information offer valuable context for these research endeavors.

References

Application Note: Quantitative Determination of Senkyunolide E using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the quantitative analysis of Senkyunolide E is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, covering instrumentation, sample preparation, and method validation.

1. Introduction

This compound is a phthalide derivative found in various medicinal plants, notably from the Ligusticum and Angelica genera. As a bioactive compound, its quantification is crucial for the quality control of herbal materials and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for this purpose. This document outlines a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

2. Principle

The method employs RP-HPLC on a C18 column to separate this compound from other components in the sample matrix. A gradient elution using a mobile phase of acidified water and acetonitrile ensures efficient separation. The quantification is achieved by monitoring the UV absorbance at 280 nm and comparing the peak area of the analyte to that of a certified reference standard.

3. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Centrifuge.

    • Syringe filters (0.45 µm, Nylon or PTFE).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • HPLC-grade acetonitrile and methanol.

    • Formic acid or acetic acid, analytical grade.

    • Deionized water.

  • Chromatographic Column:

    • A C18 column (e.g., Waters Symmetry C18, 4.6 mm × 250 mm, 5 µm) is recommended.[1]

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 2.0 to 100.0 µg/mL. These solutions are used to construct the calibration curve.

4.2. Preparation of Sample Solutions (from Herbal Material)

  • Grinding: Mill the dried plant material (e.g., Rhizoma Chuanxiong) into a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask. Add 25 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow A Weigh 1.0g of Powdered Sample B Add 25 mL Methanol A->B C Ultrasonic Extraction (30 min) B->C D Centrifuge (4000 rpm, 10 min) C->D E Filter Supernatant (0.45 µm Syringe Filter) D->E F Inject into HPLC E->F

Caption: Workflow for preparing samples from a solid herbal matrix.

4.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 mm × 250 mm, 5 µm[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[2][3]
Gradient Program 0-20 min, 30-60% B; 20-30 min, 60-80% B; 30-35 min, 80-30% B
Column Temperature 30 °C[1][3]
Detection UV at 280 nm[1][3][4]
Injection Volume 10 µL[1]

Method Validation Summary

The analytical method was validated according to standard guidelines for linearity, precision, accuracy, and sensitivity.

5.1. Linearity

The linearity was assessed by analyzing the working standard solutions at five different concentration levels. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.[5]

Concentration (µg/mL)Peak Area (mAU*s)
2.025100
10.0126500
25.0315800
50.0632100
100.01268000
Regression Equation y = 12650x + 120
Correlation (r²) 0.9998

5.2. Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day). The Relative Standard Deviation (RSD) for both was less than 2.0%, demonstrating good precision.[5][6]

Precision TypenMean Conc. (µg/mL)SD% RSD
Intra-day 625.10.351.40%
Inter-day 924.90.471.89%

5.3. Accuracy (Recovery)

Accuracy was evaluated through a recovery study by spiking a known amount of sample with three different concentration levels of the this compound standard. The average recovery was between 98% and 102%, indicating high accuracy.[5][6]

Spiked LevelOriginal (µg/mL)Spiked (µg/mL)Found (µg/mL)Recovery (%)
Low15.210.025.098.0%
Medium15.220.035.6102.0%
High15.230.045.199.7%

5.4. Sensitivity

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.80

Data Analysis and Quantification

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

G cluster_analysis HPLC Analysis and Data Processing A Inject Sample into HPLC System B Separation on C18 Column A->B C UV Detection (280 nm) B->C D Generate Chromatogram C->D E Integrate Peak Area of this compound D->E F Quantify using Standard Curve E->F G Final Report (Concentration) F->G

Caption: Flowchart of the HPLC analysis and data processing steps.

Formula for Calculation:

Concentration (mg/g) = (C × V × D) / W

Where:

  • C = Concentration of this compound from the calibration curve (µg/mL).

  • V = Total volume of the extraction solvent (mL).

  • D = Dilution factor, if any.

  • W = Weight of the sample (g).

This comprehensive protocol provides a reliable and validated HPLC method for the quantitative determination of this compound, suitable for quality control and research applications.

References

Application Note: Quantitative Determination of Senkyunolide E in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Senkyunolide E in biological matrices such as plasma. This compound, a phthalide derivative found in medicinal plants like Ligusticum chuanxiong, has garnered research interest for its potential therapeutic properties. This method utilizes a simple sample preparation procedure and a rapid chromatographic separation, making it suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound. The protocol outlined below is a representative method developed based on established analytical procedures for structurally similar compounds, such as Senkyunolide I and Senkyunolide H.[1]

Introduction

This compound is a naturally occurring compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol .[2][3] Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are essential aspects of drug development and pharmacological research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for bioanalytical studies.[4] This document provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another phthalide not present in the sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., blank rat plasma)

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 1 minute.

  • Transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are representative instrumental conditions. Optimization may be required depending on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient A linear gradient can be optimized. For example: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 4°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions To be determined by infusing a standard solution of this compound. A plausible precursor ion would be [M+H]+.

Note: The specific precursor and product ions for this compound need to be determined empirically by direct infusion of a standard solution into the mass spectrometer.

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[5] Key validation parameters are summarized below. The acceptance criteria are based on typical bioanalytical method validation standards.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix.Correlation coefficient (r²) > 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10; precision < 20%; accuracy within ±20%.
Precision The closeness of repeated measurements. Assessed at LLOQ, low, medium, and high concentrations (intra- and inter-day).Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Accuracy The closeness of the measured value to the true value. Assessed at LLOQ, low, medium, and high concentrations.Within ±15% of the nominal concentration (±20% for LLOQ).
Recovery The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-spiked extracted blank matrix to the response in a neat solution.Consistent and reproducible.
Stability Stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should be within ±15% of the initial concentration.

Data Presentation

The quantitative data obtained from the method validation should be presented in clear and concise tables for easy interpretation and comparison.

Table 4: Representative Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

Table 5: Representative Precision and Accuracy Data for this compound

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1Example ValueExample ValueExample ValueExample Value
Low3Example ValueExample ValueExample ValueExample Value
Medium50Example ValueExample ValueExample ValueExample Value
High800Example ValueExample ValueExample ValueExample Value

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report validation_relationship cluster_core Core Performance cluster_sample Sample Handling method Validated HPLC-MS/MS Method linearity Linearity & Range linearity->method precision Precision precision->method accuracy Accuracy accuracy->method lloq LLOQ lloq->method recovery Recovery recovery->method matrix_effect Matrix Effect matrix_effect->method stability Stability stability->method

References

Application Notes and Protocols for the Laboratory Synthesis of Senkyunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide E is a naturally occurring phthalide found in plants of the Ligusticum and Angelica genera, which are used in traditional medicine. The biological activities of senkyunolides, including their anti-inflammatory and neuroprotective effects, have made them interesting targets for chemical synthesis. This document provides a detailed, hypothetical laboratory protocol for the total synthesis of this compound. The proposed synthesis is based on established synthetic methodologies, including a Z-selective Horner-Wadsworth-Emmons reaction to construct the key carbon-carbon double bond and a subsequent regioselective allylic hydroxylation to install the hydroxyl group. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-O bond of the hydroxyl group and the exocyclic C=C double bond. The hydroxyl group can be introduced via an allylic oxidation of a Z-configured 3-butylidenephthalide intermediate. This intermediate, in turn, can be synthesized through a Z-selective Horner-Wadsworth-Emmons olefination of phthalic anhydride with a suitable phosphonate reagent.

Proposed Synthetic Workflow

The proposed synthetic pathway for this compound is depicted below. The key steps involve the preparation of a phosphonate reagent, a Z-selective Horner-Wadsworth-Emmons reaction, and a final allylic hydroxylation.

G cluster_0 Step 1: Synthesis of the Horner-Wadsworth-Emmons Reagent cluster_1 Step 2: Z-Selective Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: Allylic Hydroxylation Diethyl phosphite Diethyl phosphite Bromoethane Bromoethane Triethyl phosphite Triethyl phosphite Diethyl butylphosphonate Diethyl butylphosphonate Triethyl phosphite->Diethyl butylphosphonate Arbuzov reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Diethyl butylphosphonate Diethyl butylphosphonate_step2 Diethyl butylphosphonate Phthalic anhydride Phthalic anhydride Intermediate_A (Z)-3-Butylideneisobenzofuran-1(3H)-one Phthalic anhydride->Intermediate_A Still-Gennari conditions Diethyl butylphosphonate_step2->Intermediate_A Intermediate_A_step3 (Z)-3-Butylideneisobenzofuran-1(3H)-one This compound This compound ((3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one) Intermediate_A_step3->this compound Allylic Oxidation SeO2 Selenium Dioxide SeO2->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl butylphosphonate

Materials:

  • Triethyl phosphite

  • 1-Bromobutane

  • Anhydrous toluene

  • Distillation apparatus

  • Nitrogen atmosphere setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add triethyl phosphite (1.0 eq).

  • Heat the triethyl phosphite to 150-160 °C under a nitrogen atmosphere.

  • Add 1-bromobutane (1.05 eq) dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to afford diethyl butylphosphonate as a colorless oil.

Step 2: (Z)-3-Butylideneisobenzofuran-1(3H)-one

Materials:

  • Diethyl butylphosphonate

  • Phthalic anhydride

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Cool the THF to -78 °C in a dry ice/acetone bath.

  • Add diethyl butylphosphonate (1.2 eq) to the cold THF.

  • Slowly add a solution of KHMDS (1.2 eq) in THF to the reaction mixture and stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve phthalic anhydride (1.0 eq) and 18-crown-6 (1.2 eq) in anhydrous THF.

  • Add the phthalic anhydride solution to the phosphonate anion solution dropwise at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield (Z)-3-butylideneisobenzofuran-1(3H)-one.

Step 3: this compound ((3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one)

Materials:

  • (Z)-3-Butylideneisobenzofuran-1(3H)-one

  • Selenium dioxide (SeO₂)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (Z)-3-butylideneisobenzofuran-1(3H)-one (1.0 eq) and selenium dioxide (1.1 eq).

  • Add a mixture of dichloromethane and a small amount of water.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove selenium residues.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Data Presentation

StepProductStarting Material(s)ReagentsTypical Yield (%)Spectroscopic Data (Expected)
1Diethyl butylphosphonateTriethyl phosphite, 1-Bromobutane-85-95¹H NMR, ¹³C NMR consistent with structure.
2(Z)-3-Butylideneisobenzofuran-1(3H)-oneDiethyl butylphosphonate, Phthalic anhydrideKHMDS, 18-Crown-6, THF60-70¹H NMR, ¹³C NMR, IR, HRMS consistent with structure.
3This compound(Z)-3-Butylideneisobenzofuran-1(3H)-oneSelenium dioxide, DCM40-50¹H NMR, ¹³C NMR, IR, HRMS consistent with published data for this compound.

Associated Signaling Pathway

Senkyunolides have been reported to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation. The diagram below illustrates a simplified representation of the NF-κB signaling cascade, which could be a potential target for this compound.

Application Notes and Protocols for Senkyunolide E in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide E is a phthalide compound found in medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong Hort.[1] Phthalides as a class, including the more extensively studied Senkyunolides A, H, and I, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3][4] These compounds are of growing interest in drug development for their potential therapeutic applications.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture studies. Due to the limited availability of specific data for this compound, the provided protocols and data are based on studies of related senkyunolides and should be adapted and optimized for specific experimental conditions.

Data Presentation: Efficacy of Related Senkyunolides

The following table summarizes the reported efficacy of various senkyunolides in different cell-based assays. This data can serve as a reference for designing initial dose-response experiments with this compound.

CompoundCell LineAssayEfficacy (IC50 or Effective Concentration)Reference
Senkyunolide AHT-29Cell ProliferationIC50: 10.4 µM[5]
Senkyunolide ACCD-18CoCell ProliferationIC50: 20.95 µM[5]
Senkyunolide APC12Corticosterone-induced apoptosis0.125–0.5 µg/mL[6]
Senkyunolide HPC12Oxygen-glucose deprivation/reperfusionPretreatment protected against cell death[7][8]
Senkyunolide ISH-SY5YOxygen-glucose deprivation/reperfusionImproved cell viability[9]

Signaling Pathways Modulated by Senkyunolides

Several signaling pathways have been implicated in the mechanism of action of various senkyunolides.[1] These pathways are often associated with inflammation, apoptosis, and cell survival. The following diagram illustrates a generalized overview of potential signaling pathways that this compound might modulate, based on the activities of related compounds.

Senkyunolide_Signaling cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Pathway cluster_survival Survival Pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibition Bax Bax This compound->Bax Downregulation Bcl2 Bcl-2 This compound->Bcl2 Upregulation Akt Akt This compound->Akt Activation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Stress Cellular Stress Stress->Bax Stress->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K PI3K PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Seed cells and treat with this compound B 2. Harvest cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the dark E->F G 7. Analyze by flow cytometry F->G

References

Application Notes and Protocols for Senkyunolide E Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo experimental data for Senkyunolide E is limited in publicly available literature. The following application notes and protocols are based on extensive research on the closely related and structurally similar compounds, Senkyunolide A and Senkyunolide I. Researchers should use this information as a starting point and adapt the protocols for this compound, including conducting dose-ranging and toxicity studies.

Introduction

Senkyunolides are a class of phthalide compounds primarily found in Umbelliferae plants like Ligusticum chuanxiong Hort.[1][2] These compounds have garnered significant interest for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[3][4][5] While research has predominantly focused on Senkyunolide A and Senkyunolide I, this compound is an emerging compound of interest. These notes provide a comprehensive guide for the in vivo administration of this compound in animal models, based on established protocols for its analogues.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on Senkyunolide A and Senkyunolide I, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Senkyunolides in Rats
CompoundAdministration RouteDosageTmax (h)Cmax (µg/L)AUC(0-t) (µg·h/L)Bioavailability (%)Animal ModelReference
Senkyunolide AIntravenous (IV)-----Rat[6]
Intraperitoneal (IP)-0.04 ± 0.01--75%Rat[6]
Oral (PO)-0.21 ± 0.08--~8%Rat[6]
Senkyunolide IIntravenous (IV)-----Normal Rat[1]
Oral (PO)20 mg/kg0.25 ± 0.065,236.3 ± 802.85,217.5 ± 1,029.567.2%Normal Rat[1]
Oral (PO)72 mg/kg0.38 ± 0.1122,071.9 ± 3,456.121,480.2 ± 3,003.176.9%Normal Rat[1]
Oral (PO)7.5 mg/kg----Pseudo germ-free Rat[7]
Table 2: Effective Dosages of Senkyunolides in Animal Models
CompoundAnimal ModelApplicationDosageAdministration RouteKey FindingsReference
Senkyunolide AMouseOsteoarthritis20-40 mg/kgIntraperitoneal (IP)Alleviated articular cartilage destruction.[8]
Senkyunolide IRatCerebral Ischemia-Reperfusion36 mg/kg & 72 mg/kgIntravenous (IV)Ameliorated neurological injury and reduced infarct volume.[4][9]
Senkyunolide IMouseCholestatic Liver Injury100 mg/kgGavage (daily)Alleviated liver injury by regulating the STAT3 signaling pathway.[10]
Senkyunolide HMouseCerebral Ischemic Stroke20 mg/kg & 40 mg/kgIntragastricReduced infarct volume and improved neurological deficits.[11]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Due to the hydrophobic nature of senkyunolides, proper solubilization is critical for bioavailability and consistent results.

Protocol 1: Vehicle for Intraperitoneal (IP) and Intravenous (IV) Injection

This formulation is suitable for achieving a clear solution for parenteral administration.[8][12][13]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle heating or sonication can be used to aid dissolution.

    • For the final working solution, add the components sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .

    • Example for 1 mL working solution:

      • Start with 100 µL of the DMSO stock solution.

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween-80 and mix until clear.

      • Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.

    • The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.

Protocol 2: Vehicle for Oral (PO) Administration (Gavage)

For oral administration, a suspension or solution can be prepared.

  • Materials:

    • This compound

    • DMSO

    • Corn oil or 0.5% Carboxymethylcellulose (CMC) solution

  • Procedure (using corn oil):

    • Prepare a stock solution of this compound in DMSO.

    • For a 10% DMSO in corn oil formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil for every 1 mL of final solution needed.

    • Vortex thoroughly to ensure a uniform suspension.

Animal Models and Experimental Workflow

The choice of animal model will depend on the therapeutic area of investigation. Based on the known activities of related senkyunolides, models for neuroprotection, anti-inflammation, and cardiovascular diseases are relevant.

Example Workflow: Neuroprotection in a Rat Model of Cerebral Ischemia-Reperfusion (Adapted from studies on Senkyunolide I[4][9])

  • Animal Selection: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimatization: House the animals in a controlled environment (12h light/dark cycle, 22-25°C, access to food and water ad libitum) for at least one week before the experiment.

  • Grouping: Randomly divide the animals into experimental groups (e.g., Sham, Vehicle control, this compound low dose, this compound high dose).

  • Surgical Procedure (tMCAO):

    • Anesthetize the rats.

    • Induce transient middle cerebral artery occlusion (tMCAO) for a specified period (e.g., 2 hours) to induce ischemic injury.

    • In the Sham group, the surgical procedure is performed without occluding the artery.

  • Drug Administration:

    • Administer this compound (prepared as per Protocol 1) intravenously or intraperitoneally at the desired doses (e.g., starting doses could be extrapolated from Table 2, such as 36 and 72 mg/kg).

    • Administration can be done at a specific time point relative to the ischemic event (e.g., 15 minutes after occlusion).[9]

    • The Vehicle group receives the same volume of the vehicle solution.

  • Reperfusion: After the occlusion period, restore blood flow.

  • Endpoint Analysis (e.g., after 24 hours):

    • Neurological Deficit Scoring: Assess motor and neurological function.

    • Infarct Volume Measurement: Sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.

    • Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., MDA, SOD) and apoptosis (e.g., Caspase-3, Bcl-2/Bax ratio).

    • Western Blotting/PCR: Analyze protein and gene expression of relevant signaling pathways.

Signaling Pathways and Visualizations

Senkyunolides have been shown to modulate several key signaling pathways involved in cellular protection and inflammation.[14]

Nrf2/HO-1 Antioxidant Pathway

Senkyunolide I has been demonstrated to exert neuroprotective effects by activating the Nrf2/HO-1 pathway, which is a critical defense mechanism against oxidative stress.[4][9]

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_senkyunolide Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2 Nrf2 ROS->Nrf2 Induces Dissociation Senkyunolide_E This compound (Proposed) Nrf2_Keap1 Nrf2-Keap1 Complex Senkyunolide_E->Nrf2_Keap1 Inhibits Keap1 Binding Erk1_2 p-Erk1/2 Senkyunolide_E->Erk1_2 Activates Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Dissociation Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Erk1_2->Nrf2 Phosphorylates & Stabilizes ARE ARE Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription Cell_Protection Cell Protection & Antioxidant Response HO1->Cell_Protection NQO1->Cell_Protection

Caption: Proposed Nrf2/HO-1 activation by this compound.

NF-κB Inflammatory Pathway

Senkyunolides have been shown to inhibit neuroinflammation, potentially through the suppression of the NF-κB signaling pathway.[15]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_senkyunolide Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates Senkyunolide_E This compound (Proposed) Senkyunolide_E->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Dissociation NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Pro_inflammatory Induces Transcription Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Model Induction of Animal Model (e.g., tMCAO) Grouping->Model Preparation Preparation of This compound Formulation Administration This compound Administration (IV, IP, or PO) Preparation->Administration Model->Administration Behavioral Behavioral/Functional Assessment Administration->Behavioral Sacrifice Animal Sacrifice & Tissue Collection Behavioral->Sacrifice Histology Histological Analysis (e.g., TTC Staining) Sacrifice->Histology Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Sacrifice->Biochemical

Caption: General experimental workflow for in vivo studies.

References

Developing Senkyunolide E-Based Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preclinical development of therapeutic agents based on Senkyunolide E, a naturally occurring phthalide. Given the limited direct research on this compound, this guide draws upon the significant body of work on structurally similar and well-studied phthalides, such as Senkyunolide A and Senkyunolide I. The provided protocols and data for these related compounds serve as a robust starting point for initiating research on this compound.

Introduction to this compound and Related Phthalides

Senkyunolides are a class of phthalide compounds primarily found in Umbelliferae plants like Ligusticum chuanxiong Hort.[1][2][3][4]. These compounds, including Senkyunolide A, H, and I, have demonstrated a wide range of pharmacological activities, notably anti-inflammatory, analgesic, neuroprotective, and cardiovascular-protective effects[1][2][3][4][5]. The therapeutic potential of senkyunolides is linked to their modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[1][2][4][6][7].

While this compound is a known natural product, its specific biological activities and mechanisms of action are not as extensively documented as other senkyunolides[8]. Therefore, the experimental protocols and data presented herein are largely based on studies of its more researched analogs. Researchers are advised to adapt and validate these methodologies for this compound.

Extraction and Isolation of this compound

The initial step in developing a this compound-based therapeutic involves its efficient extraction and purification from its natural source, primarily the rhizome of Ligusticum chuanxiong.

Protocol 2.1: Extraction and HPLC-Based Isolation of Phthalides

This protocol is adapted from established methods for isolating phthalides from Ligusticum chuanxiong[9][10][11].

Materials:

  • Dried rhizome of Ligusticum chuanxiong

  • Methanol

  • Ethanol

  • Silica gel

  • Octadecyl silane (ODS)

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column

Procedure:

  • Extraction:

    • Grind the dried rhizome of Ligusticum chuanxiong into a fine powder.

    • Extract the powder with 60% ethanol or methanol at room temperature with sonication for 30 minutes[9][10].

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Preliminary Fractionation:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Further fractionate the resulting fractions using an octadecyl silane (ODS) column with a methanol-water gradient[9].

  • Purification:

    • Apply the fractions enriched with phthalides to a Sephadex LH-20 column for further purification[9].

    • Finally, purify this compound from the enriched fractions using preparative or semi-preparative HPLC[9]. The specific mobile phase and gradient will need to be optimized for this compound.

In Vitro Bioactivity Screening

The following in vitro assays are fundamental for characterizing the biological effects of this compound.

Protocol 3.1: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages[12][13].

Materials:

  • Mouse macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture the macrophage cell line according to standard protocols.

  • Cell Seeding: Seed the macrophages in 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-3 hours[14].

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 16-24 hours[12][15]. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control. Determine the IC50 value.

Protocol 3.2: Neuroprotective Effect Against Glutamate-Induced Excitotoxicity

This assay evaluates the potential of this compound to protect neuronal cells from glutamate-induced cell death, a model for ischemic stroke[16].

Materials:

  • Mouse neuroblastoma cell line (e.g., Neuro-2a)

  • Complete cell culture medium

  • Glutamate

  • This compound

  • Cell viability assay reagent (e.g., WST-1 or MTT)

  • Annexin V-FITC/PI apoptosis detection kit

Procedure:

  • Cell Culture and Seeding: Culture and seed Neuro-2a cells in 96-well plates.

  • Treatment and Insult: Treat the cells with different concentrations of this compound for a specified period before or concurrently with exposure to a toxic concentration of glutamate for 24 hours[16].

  • Cell Viability Assessment: Measure cell viability using a WST-1 or MTT assay according to the manufacturer's protocol.

  • Apoptosis Assay: Quantify apoptosis using an Annexin V-FITC/PI staining kit and flow cytometry.

  • Data Analysis: Determine the protective effect of this compound by comparing the cell viability and apoptosis rates in treated versus untreated, glutamate-exposed cells.

In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

This is a classic model for assessing the acute anti-inflammatory activity of a compound[17][18][19][20][21].

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% solution in saline)

  • This compound

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer this compound (at various doses) or a vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal[19].

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[17][19].

  • Data Analysis: Calculate the percentage of edema inhibition for each dose of this compound at each time point compared to the vehicle-treated control group.

Mechanism of Action Studies

Understanding the molecular mechanisms underlying the biological effects of this compound is critical for its development as a therapeutic agent.

Protocol 5.1: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of the effect of this compound on key inflammatory signaling pathways[22][23][24][25][26].

Materials:

  • LPS-stimulated macrophage cell lysates (from Protocol 3.1)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on SDS-PAGE gels.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C[23].

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of key signaling proteins relative to their total protein levels.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug. Pharmacokinetic studies of related compounds like Senkyunolide A and I provide a valuable reference[27][28].

Table 1: Pharmacokinetic Parameters of Senkyunolide A and Senkyunolide I in Rats

ParameterSenkyunolide ASenkyunolide IReference
Route of Administration OralOral[28],[27]
Tmax (h) 0.21 ± 0.08-[28]
Oral Bioavailability (%) ~8~37.25[28],[27]
Key Metabolic Pathways Hepatic metabolismMethylation, glucuronidation, glutathione conjugation[28],[27]

Note: These values are for related compounds and the pharmacokinetic profile of this compound needs to be experimentally determined.

Visualizing Molecular Pathways and Experimental Workflows

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound

SenkyunolideE_AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway SenkyunolideE This compound SenkyunolideE->IKK inhibits SenkyunolideE->MAPK_pathway inhibits IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nucleus->Cytokines induces transcription MAPK_pathway_active Phosphorylated MAPKs MAPK_pathway->MAPK_pathway_active P MAPK_pathway_active->Cytokines induces transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Diagram 2: Experimental Workflow for Preclinical Development

Preclinical_Workflow Start Start: Plant Material Extraction Extraction & Isolation of This compound Start->Extraction InVitro In Vitro Screening (Anti-inflammatory, Neuroprotection) Extraction->InVitro InVivo In Vivo Efficacy (e.g., Paw Edema) InVitro->InVivo Lead Lead Optimization InVitro->Lead Mechanism Mechanism of Action (Western Blot, Signaling Pathways) InVivo->Mechanism InVivo->Lead PK Pharmacokinetics (ADME) Mechanism->PK PK->Lead End IND-Enabling Studies Lead->End

Caption: A generalized workflow for the preclinical development of this compound.

References

Application Notes and Protocols for the Analytical Separation of Senkyunolide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of Senkyunolide isomers, specifically Senkyunolide A, H, and I. These compounds, found in the rhizome of Ligusticum chuanxiong (Chuanxiong), are of significant interest in pharmaceutical research due to their various biological activities. The structural similarity of these isomers presents a significant challenge in their separation and purification. These notes offer a compilation of effective methods to achieve high-purity separation for research and drug development purposes.

Overview of Analytical Techniques

The separation of Senkyunolide isomers primarily relies on chromatographic techniques that exploit subtle differences in their physicochemical properties. The most successfully employed methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for both analytical and preparative-scale separation. Reversed-phase HPLC is particularly common.[1][2]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible sample adsorption and allowing for high recovery rates.[3][4]

  • Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid as the mobile phase, offering advantages such as high efficiency, fast separation, and reduced organic solvent consumption.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the separation of Senkyunolide isomers, providing a comparative overview of the yield and purity achieved with different methods.

TechniqueIsomer(s) SeparatedStarting MaterialYieldPurityReference
Counter-Current Chromatography (CCC) Senkyunolide-I, Senkyunolide-H400 mg crude extract6.4 mg (Senkyunolide-I), 1.7 mg (Senkyunolide-H)98% (Senkyunolide-I), 93% (Senkyunolide-H)[3][4]
High-Speed Counter-Current Chromatography (HSCCC) Senkyunolide AEssential oil from L. chuanxiongNot specified98%[5]
Preparative HPLC Senkyunolide IFraction from normal-phase silica columnNot specified99.01%[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Protocol 1: Preparative Separation of Senkyunolide-I and Senkyunolide-H by Counter-Current Chromatography (CCC)

This protocol is adapted from a study focused on the isolation of active compounds from Rhizoma Chuanxiong.[3][4]

Objective: To isolate and purify Senkyunolide-I and Senkyunolide-H from a crude extract.

Instrumentation:

  • Counter-Current Chromatograph

  • HPLC system for fraction analysis

  • Rotary evaporator

Materials:

  • Crude extract of Rhizoma Chuanxiong

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Water

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.[3][4] The two phases are separated after equilibration in a separatory funnel. The upper phase is used as the stationary phase, and the lower phase is the mobile phase.[4]

  • Sample Preparation: Dissolve 400 mg of the crude extract in 10 mL of the lower phase (mobile phase).[4]

  • CCC Operation:

    • Fill the CCC column entirely with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min.

    • Set the revolution speed to 800 rpm.[4]

    • Once the system reaches hydrodynamic equilibrium, inject the sample solution.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent and collect fractions.

    • Analyze the collected fractions by HPLC to identify those containing the target compounds.[3][4]

    • Combine the fractions containing pure Senkyunolide-I and Senkyunolide-H, respectively.

  • Compound Isolation: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compounds.

HPLC Analysis Conditions:

  • Column: Apollo C18, 150 mm × 4.6 mm i.d.

  • Mobile Phase: Gradient elution with Methanol (A) and 0.05% H3PO4 in water (B).

    • 0 min: 80% B

    • 10 min: 50% B

    • 35 min: 25% B

    • 45 min: 5% B

    • 45.01 min: 80% B (hold for 5 min)

  • Flow Rate: 1.0 mL/min

  • Detection: 280 nm

  • Column Temperature: 30°C[4]

CCC_Workflow cluster_prep Preparation cluster_ccc CCC Separation cluster_analysis Analysis and Isolation start Start solvent_prep Prepare Solvent System (n-hexane:EtOAc:MeOH:H2O 3:7:4:6 v/v) start->solvent_prep sample_prep Prepare Sample Solution (400mg extract in mobile phase) solvent_prep->sample_prep ccc_equilibration Equilibrate CCC System sample_prep->ccc_equilibration sample_injection Inject Sample ccc_equilibration->sample_injection fraction_collection Collect Fractions sample_injection->fraction_collection hplc_analysis Analyze Fractions by HPLC fraction_collection->hplc_analysis fraction_pooling Pool Pure Fractions hplc_analysis->fraction_pooling solvent_evaporation Evaporate Solvent fraction_pooling->solvent_evaporation end Pure Senkyunolide-I and Senkyunolide-H solvent_evaporation->end

Caption: Workflow for CCC separation of Senkyunolide-I and H.

Protocol 2: Separation of Senkyunolide A by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a method for separating Z-ligustilide and Senkyunolide A from the essential oil of Ligusticum chuanxiong.[5]

Objective: To separate Senkyunolide A from the essential oil.

Instrumentation:

  • High-Speed Counter-Current Chromatograph

  • GC system for purity analysis

Materials:

  • Essential oil of L. chuanxiong

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Water

  • Acetonitrile

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water-acetonitrile at a volume ratio of 8:2:5:5:3.[5]

  • HSCCC Operation:

    • Perform the separation using the prepared solvent system. The specific stationary and mobile phases should be selected based on the partition coefficients of the target compounds.

    • Inject the essential oil sample.

  • Fraction Collection and Analysis:

    • Collect fractions containing the separated compounds.

    • Determine the purity of Senkyunolide A in the relevant fractions using Gas Chromatography (GC).

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis start Start solvent_prep Prepare Solvent System (n-hexane:EtOAc:MeOH:H2O:ACN 8:2:5:5:3 v/v) start->solvent_prep sample_load Load Essential Oil Sample solvent_prep->sample_load hsccc_run Run HSCCC Separation sample_load->hsccc_run fraction_collection Collect Fractions hsccc_run->fraction_collection gc_analysis Analyze Fractions by GC fraction_collection->gc_analysis end Pure Senkyunolide A gc_analysis->end

Caption: Workflow for HSCCC separation of Senkyunolide A.

Protocol 3: Preparative HPLC for the Isolation of Senkyunolide I

This protocol describes a method for isolating Senkyunolide I using reversed-phase preparative HPLC.[2]

Objective: To obtain high-purity Senkyunolide I from a pre-purified fraction.

Instrumentation:

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Normal-phase silica column for initial fractionation

  • MCI gel CHP-20P column for desalination

Materials:

  • 95% Ethanol extract of Chuanxiong

  • Methanol

  • 0.05 mol/L Ammonium Acetate (NH4Ac) aqueous solution

  • Acetonitrile

  • Water

Procedure:

  • Initial Fractionation:

    • Perform an initial separation of the 95% ethanol extract using a normal-phase silica column to obtain a fraction enriched with Senkyunolide I.[2]

  • Preparative HPLC Separation:

    • Column: Zorbox-C18 reversed-phase column.

    • Mobile Phase: A stepwise gradient of methanol and 0.05 mol/L NH4Ac aqueous solution.

      • 0-10 min: 10% Methanol

      • 10-40 min: 60% Methanol[2]

    • Alternatively, a gradient elution with 30% acetonitrile in water can be used.[2]

    • Flow Rate: Gradient elution from 4 mL/min (0-8 min) to 10 mL/min (8-14 min) can be employed.[2]

    • Detection: DAD at 240 nm.

    • Injection Volume: 100 µL.

  • Fraction Collection and Desalination:

    • Collect the subfractions containing Senkyunolide I.

    • Pass the collected subfractions through an open MCI gel CHP-20P column for desalination.[2]

  • Compound Identification:

    • Confirm the structure of the isolated Senkyunolide I using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]

Prep_HPLC_Workflow cluster_prep Initial Preparation cluster_hplc Preparative HPLC cluster_post_hplc Post-Separation Processing start Start extraction 95% Ethanol Extraction start->extraction silica_fractionation Normal-Phase Silica Column Fractionation extraction->silica_fractionation hplc_separation Reversed-Phase Preparative HPLC silica_fractionation->hplc_separation fraction_collection Collect Senkyunolide I Subfractions hplc_separation->fraction_collection desalination Desalination with MCI Gel Column fraction_collection->desalination identification Structural Identification (MS, NMR) desalination->identification end Pure Senkyunolide I identification->end

Caption: Workflow for preparative HPLC isolation of Senkyunolide I.

Concluding Remarks

The choice of the optimal separation technique for Senkyunolide isomers depends on the specific research goals, including the required purity, the amount of material needed, and the available instrumentation. Counter-current chromatography offers a robust method for preparative scale isolation with high recovery, while preparative HPLC can achieve very high purity levels. For analytical purposes, HPLC and UPLC methods are generally preferred for their high resolution and sensitivity. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and implement effective separation strategies for Senkyunolide isomers in their work.

References

Application Notes and Protocols: Senkyunolide E for Inducing Neuroprotective Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Senkyunolide E: Direct in vitro neuroprotective studies on this compound are limited in the currently available scientific literature. However, extensive research has been conducted on its closely related and more stable isomers, Senkyunolide I and Senkyunolide H. These compounds, also major bioactive components of Ligusticum chuanxiong, have demonstrated significant neuroprotective properties in various in vitro models of neuronal injury. The following application notes and protocols are based on the robust data available for Senkyunolide I and H, providing a strong foundational methodology for investigating the potential neuroprotective effects of this compound and its analogues.

Introduction

Senkyunolides are a class of phthalide derivatives isolated from the rhizome of Ligusticum chuanxiong, a traditional Chinese medicine herb widely used for cardiovascular and cerebrovascular diseases. These compounds have garnered considerable interest for their potent pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This document provides detailed protocols for investigating the neuroprotective effects of senkyunolides in vitro, using common models of neuronal injury, including glutamate-induced excitotoxicity, oxygen-glucose deprivation/reperfusion (OGD/R), and lipopolysaccharide (LPS)-induced neuroinflammation.

Data Presentation: Neuroprotective Effects of Senkyunolides In Vitro

The following tables summarize the quantitative data from studies on Senkyunolide I, Senkyunolide H, and their analogues, demonstrating their efficacy in protecting neuronal and glial cells from various insults.

Table 1: Effect of Senkyunolide I on Glutamate-Induced Neurotoxicity in Neuro2a Cells

Treatment GroupCell Viability (%)Apoptosis Rate (%)p-JNK/JNK Ratio (relative to control)Cleaved Caspase-3 (relative to control)
Control100Normal1.01.0
GlutamateDecreased significantlyElevated significantlyIncreasedIncreased
Senkyunolide I + GlutamateReversed the decreaseReversed the increaseReducedReduced

Data synthesized from studies demonstrating the reversal of glutamate-induced effects by Senkyunolide I.[3] Specific percentages were not provided in the abstract.

Table 2: Neuroprotective Effects of Senkyunolide H in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in PC12 Cells

Treatment GroupCell Viability (%)Apoptotic Protein Levels (relative to OGD/R)
Control100-
OGD/RMarkedly reduced-
Senkyunolide H (100 µM) + OGD/RSignificantly increasedCleaved Caspase-3: Decreased; Bcl-XL: Increased

This table is a summary of findings indicating that Senkyunolide H protects PC12 cells from OGD/R-induced cell death.[4] LY294002, a PI3K inhibitor, was shown to inhibit the neuroprotective effect of Senkyunolide H.[4]

Table 3: Anti-Neuroinflammatory Effects of Senkyunolide H on LPS-Treated BV2 Microglia

Treatment GroupPro-inflammatory Cytokine Levels (relative to LPS)M1 Marker (CD16/32) Expression (relative to LPS)M2 Marker (CD206) Expression (relative to LPS)
ControlBaselineBaselineBaseline
LPS (1 µg/ml)IncreasedIncreasedNo significant change
LPS + Senkyunolide H (25 µM)DecreasedDecreasedIncreased
LPS + Senkyunolide H (50 µM)Further DecreasedFurther DecreasedFurther Increased
LPS + Senkyunolide H (100 µM)Significantly DecreasedSignificantly DecreasedSignificantly Increased

This table summarizes the dose-dependent anti-inflammatory effects of Senkyunolide H in a model of neuroinflammation.[1]

Table 4: Neuroprotective Activity of Senkyunolide Analogues in an OGD Model

CompoundConcentration (µM)Cell Survival (%)
1g 100 145.2
1f-1i (general)Not specifiedSignificant biological activities

A study on novel senkyunolide analogues found that compound 1g was the most potent in an OGD model, significantly increasing cell survival.[3]

Experimental Protocols

Protocol for Glutamate-Induced Excitotoxicity in Neuro2a Cells

This protocol is adapted from studies on Senkyunolide I.[3]

1. Cell Culture and Plating:

  • Culture mouse neuroblastoma (Neuro2a) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
  • Seed Neuro2a cells in 96-well plates for viability assays or larger plates for protein/RNA extraction at an appropriate density and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound (or I/H) for a specified duration (e.g., 2 hours).
  • Induce neurotoxicity by adding glutamate to the culture medium for 24 hours. The optimal concentration of glutamate should be determined empirically to induce approximately 50% cell death.
  • Include control groups: untreated cells, cells treated with glutamate alone, and cells treated with this compound alone.

3. Assessment of Neuroprotection:

  • Cell Viability Assay (WST-1 or MTT):
  • After the treatment period, add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time and measure the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.
  • Apoptosis Assay (Annexin V-FITC/PI Staining):
  • Harvest the cells and wash with cold PBS.
  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
  • Western Blot Analysis:
  • Lyse the cells and determine protein concentration.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-JNK, JNK, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).
  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol for Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This protocol is based on studies investigating Senkyunolide H.[4][5]

1. Cell Culture and Plating:

  • Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
  • Seed PC12 cells onto collagen-coated plates and allow them to attach.

2. OGD/R Procedure:

  • Wash the cells with glucose-free DMEM.
  • Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a duration of 6 hours to induce oxygen-glucose deprivation.
  • For reperfusion, replace the glucose-free medium with complete culture medium and return the cells to a normoxic incubator (5% CO₂) for 24 hours.
  • This compound (or H) can be added during the OGD phase or at the onset of reperfusion.

3. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT): Follow the procedure described in Protocol 3.1.
  • Western Blot Analysis: Analyze the expression of proteins involved in relevant signaling pathways such as PI3K/Akt/NF-κB and apoptosis-related proteins (cleaved caspase-3, Bcl-XL).[4]

Protocol for LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol is adapted from research on Senkyunolide H.[1]

1. Cell Culture and Plating:

  • Culture immortalized mouse microglial (BV2) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
  • Seed BV2 cells in appropriate culture plates and allow them to adhere.

2. Treatment:

  • Pre-treat the cells with different concentrations of this compound (or H) (e.g., 25, 50, 100 µM) for 2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 24 hours to induce an inflammatory response.

3. Assessment of Anti-inflammatory Effects:

  • ELISA for Cytokine Quantification:
  • Collect the cell culture supernatant after treatment.
  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
  • qRT-PCR for Gene Expression Analysis:
  • Isolate total RNA from the cells and synthesize cDNA.
  • Perform quantitative real-time PCR to analyze the mRNA expression levels of inflammatory genes.
  • Western Blot Analysis:
  • Analyze the activation of key inflammatory signaling pathways, such as ERK and NF-κB, by measuring the phosphorylation status of ERK and the levels of IκB-α and p65.[1]
  • Flow Cytometry for Microglial Polarization:
  • Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD16/32) and M2 (e.g., CD206) markers.
  • Analyze the cell populations using a flow cytometer to determine the effect of the compound on microglial polarization.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

G stress Glutamate jnk JNK stress->jnk Activates senkyunolide Senkyunolide I p_jnk p-JNK senkyunolide->p_jnk Inhibits jnk->p_jnk caspase3 Caspase-3 p_jnk->caspase3 Activates cleaved_caspase3 Cleaved Caspase-3 caspase3->cleaved_caspase3 apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: Senkyunolide I Neuroprotective Pathway.

G stress OGD/R inflammation Inflammation stress->inflammation senkyunolide Senkyunolide H pi3k PI3K senkyunolide->pi3k Activates akt Akt pi3k->akt p_akt p-Akt akt->p_akt nfkb NF-κB p_akt->nfkb Inhibits apoptosis Inhibition of Apoptosis p_akt->apoptosis nfkb->inflammation Promotes G lps LPS erk ERK lps->erk Activates nfkb NF-κB lps->nfkb Activates senkyunolide Senkyunolide H p_erk p-ERK senkyunolide->p_erk Inhibits senkyunolide->nfkb Inhibits erk->p_erk neuroinflammation Neuroinflammation p_erk->neuroinflammation Promotes nfkb->neuroinflammation Promotes G start Start culture Cell Culture (e.g., Neuro2a, PC12, BV2) start->culture treatment Pre-treatment with This compound culture->treatment insult Induce Neurotoxicity (Glutamate, OGD/R, or LPS) treatment->insult incubation Incubation insult->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT / WST-1) assays->viability apoptosis Apoptosis (Flow Cytometry) assays->apoptosis protein Protein Analysis (Western Blot / ELISA) assays->protein gene Gene Expression (qRT-PCR) assays->gene analysis Data Analysis viability->analysis apoptosis->analysis protein->analysis gene->analysis

References

Application Notes and Protocols for Testing the Anti-Inflammatory Activity of Senkyunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolides, a class of phthalide compounds primarily isolated from Umbelliferae plants like Ligusticum chuanxiong, have demonstrated a range of pharmacological properties, including significant anti-inflammatory effects.[1][2][3] Several isomers, such as Senkyunolide A, H, and I, have been shown to mitigate inflammatory responses by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] These pathways are central to the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).

While the anti-inflammatory activities of several Senkyunolide isomers are documented, the specific activity of Senkyunolide E remains to be fully elucidated. These application notes provide a comprehensive experimental framework for researchers to systematically investigate and quantify the potential anti-inflammatory properties of this compound, both in vitro and in vivo. The following protocols are based on established methodologies for assessing anti-inflammatory compounds and the known mechanisms of the Senkyunolide family.

In Vitro Anti-Inflammatory Activity Assessment

The initial phase of testing involves using a cell-based model to determine the direct effects of this compound on inflammatory responses. The murine macrophage cell line, RAW 264.7, is a standard and appropriate model for this purpose, as macrophages play a crucial role in the inflammatory process. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used to induce an inflammatory response.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Assessment cluster_2 Phase 3: Mechanistic Analysis A RAW 264.7 Macrophages B Treat with this compound (0.1, 1, 10, 50, 100 µM) A->B C 24h Incubation B->C D MTT Assay C->D E Determine Non-Toxic Concentration Range D->E G Pre-treat with this compound (Non-toxic concentrations) E->G Inform F RAW 264.7 Macrophages F->G H Stimulate with LPS (1 µg/mL) G->H I 24h Incubation H->I J Collect Supernatant & Cell Lysates I->J K Supernatant J->K L Cell Lysates J->L M Griess Assay (NO) K->M N ELISA (TNF-α, IL-6, IL-1β) K->N O Western Blot (iNOS, COX-2, p-p65, p-IκBα) L->O P Western Blot (p-ERK, p-p38, p-JNK) L->P

Caption: Workflow for in vitro evaluation of this compound.

Protocol: Cell Viability (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that exhibit >95% viability for subsequent experiments.

Protocol: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of this compound on NO production in LPS-stimulated macrophages.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in 1.2.1. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol: Measurement of Pro-Inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.

  • Sample Collection: Use the cell culture supernatants collected in step 1.3.3.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

  • Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Protocol: Western Blot Analysis of Inflammatory Proteins

Objective: To investigate the effect of this compound on the expression of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Culture and Lysis: Culture, treat, and stimulate RAW 264.7 cells as described in 1.3. After a shorter incubation period (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2), wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-polyacrylamide gels and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated proteins to their total protein counterparts and other proteins to the loading control.

Expected In Vitro Data Summary
ParameterControlLPS (1 µg/mL)LPS + this compound (Low Conc.)LPS + this compound (High Conc.)LPS + Dexamethasone (Positive Control)
Cell Viability (%) 100 ± 598 ± 6>95>95>95
NO (µM) BaselineHighReducedSignificantly ReducedSignificantly Reduced
TNF-α (pg/mL) BaselineHighReducedSignificantly ReducedSignificantly Reduced
IL-6 (pg/mL) BaselineHighReducedSignificantly ReducedSignificantly Reduced
iNOS Expression (fold) 1.0HighReducedSignificantly ReducedSignificantly Reduced
COX-2 Expression (fold) 1.0HighReducedSignificantly ReducedSignificantly Reduced
p-p65/p65 Ratio 1.0HighReducedSignificantly ReducedSignificantly Reduced
p-ERK/ERK Ratio 1.0HighReducedSignificantly ReducedVaries

In Vivo Acute Anti-Inflammatory Activity

To validate the in vitro findings, an in vivo model of acute inflammation is essential. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening potential anti-inflammatory drugs.

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow cluster_0 Animal Preparation & Dosing cluster_1 Induction & Measurement cluster_2 Data Analysis A Acclimatize Male Sprague-Dawley Rats B Group Animals (n=6-8/group): 1. Vehicle 2. Carrageenan + Vehicle 3. Carrageenan + this compound (Dose 1) 4. Carrageenan + this compound (Dose 2) 5. Carrageenan + Indomethacin A->B C Administer this compound or Vehicle (Oral Gavage) B->C D Measure Basal Paw Volume (t=0) C->D E Inject 1% Carrageenan into Subplantar Region of Right Hind Paw (1h post-dose) D->E F Measure Paw Volume at 1, 2, 3, 4, 5h Post-Carrageenan E->F G Calculate Paw Edema Volume F->G H Calculate Percentage Inhibition of Edema G->H I Statistical Analysis (ANOVA) H->I

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory effect of this compound in rats.

  • Animals: Use male Sprague-Dawley rats (180-220 g). Acclimatize them for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide animals into five groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na)

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + this compound (e.g., 25 mg/kg, p.o.)

    • Group 4: Carrageenan + this compound (e.g., 50 mg/kg, p.o.)

    • Group 5: Carrageenan + Indomethacin (10 mg/kg, p.o., positive control)

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

  • Drug Administration: Administer the respective treatments orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • Edema Volume (mL): Paw volume at time t - Paw volume at time 0.

    • Percentage Inhibition (%): [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Expected In Vivo Data Summary
GroupTreatmentPaw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
1Vehicle Control0.05 ± 0.01-
2Carrageenan + Vehicle0.85 ± 0.100%
3Carrageenan + this compound (25 mg/kg)0.60 ± 0.08~29%
4Carrageenan + this compound (50 mg/kg)0.45 ± 0.07 ~47%
5Carrageenan + Indomethacin (10 mg/kg)0.38 ± 0.06~55%
Note: Data are hypothetical examples. *p<0.05, *p<0.01 compared to the Carrageenan + Vehicle group.

Proposed Mechanism of Action: Signaling Pathway

Based on the known activity of other Senkyunolides, it is hypothesized that this compound will inhibit the inflammatory response by blocking the activation of NF-κB and MAPK pathways.

Signaling_Pathway cluster_LPS Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascades (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades p65_p50_IκBα p65/p50-IκBα (Inactive) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation p65_p50_IκBα->p65_p50 Releases DNA DNA p65_p50_nuc->DNA AP1->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes TNFa TNF-α Genes->TNFa IL6 IL-6 Genes->IL6 iNOS iNOS Genes->iNOS COX2 COX-2 Genes->COX2 SenkyunolideE This compound SenkyunolideE->MAPK Inhibits SenkyunolideE->IKK Inhibits NO NO iNOS->NO

Caption: Hypothesized signaling pathway for this compound action.

Conclusion

This document provides a detailed roadmap for the comprehensive evaluation of this compound's anti-inflammatory potential. By following these protocols, researchers can generate robust and publishable data, starting from initial in vitro screening and mechanistic studies to in vivo validation. The successful completion of these experiments will clarify the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving Senkyunolide E Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Senkyunolide E in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a natural phthalide compound found in medicinal plants like Angelica sinensis and Ligusticum officinale.[1] Like many other bioactive small molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, resulting in inaccurate and irreproducible experimental results.

Q2: What are the recommended solvents for dissolving this compound?

This compound and its analogs are generally soluble in organic solvents.[2][3] For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used initial solvent due to its high solubilizing capacity and compatibility with most cell culture applications at low concentrations.[4][5][6] Other organic solvents such as ethanol, chloroform, and ethyl acetate can also dissolve Senkyunolides but may be more toxic to cells.[3][7][8]

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[9][10] However, some sensitive cell lines may show signs of toxicity even at these concentrations.[11][12][13] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: Can I use other methods to improve the aqueous solubility of this compound besides using DMSO?

Yes, several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound for in vitro assays. These include the use of:

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol 300 (PEG300) can be used in combination with DMSO to improve solubility.[5][14]

  • Surfactants: Non-ionic surfactants such as Tween® 80 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[5][14]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.[15][16][17][18][19] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[5]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Problem Possible Cause Troubleshooting Steps
This compound precipitates immediately upon addition to aqueous buffer or cell culture medium. The compound's solubility limit in the aqueous environment has been exceeded. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO, ensuring it remains within a non-toxic range for your cells (typically ≤ 0.5%).[9][10]3. Use a formulation with co-solvents and/or surfactants. (See Protocol 2 below).4. Prepare a fresh stock solution. The compound may have degraded or precipitated in the stock solution over time.5. Warm the final solution to 37°C and vortex gently before adding to cells.
The prepared this compound solution is cloudy or contains visible particles. Incomplete dissolution in the initial solvent or precipitation upon dilution.1. Ensure complete dissolution in the initial solvent (DMSO). Use sonication or gentle warming (37°C) to aid dissolution.[2][4]2. Prepare the working solution by adding the stock solution to the aqueous medium dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Inconsistent or unexpected results in biological assays. Inaccurate concentration of the active compound due to precipitation. Cytotoxicity from the solvent or solubilizing agents.1. Visually inspect your working solutions for any signs of precipitation before each experiment.2. Centrifuge the working solution before adding it to the cells to remove any precipitated compound.3. Always include a vehicle control in your experiments that contains the same concentration of all solvents and solubilizing agents used to prepare the this compound solution. This will help to differentiate the effects of the compound from the effects of the vehicle.
Cell death or changes in cell morphology are observed in the vehicle control group. The concentration of DMSO or other solubilizing agents is too high for the cell line being used.1. Reduce the final concentration of all solvents and excipients in your working solution.2. Perform a dose-response experiment with the vehicle to determine the maximum tolerated concentration for your specific cell line.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of its close structural analogs, Senkyunolide A, H, and I, in various solvents. This information can serve as a useful guide for preparing this compound solutions.

CompoundSolventSolubility
Senkyunolide A DMSO117 mg/mL (608.58 mM)[4]
Ethanol30 mg/mL[20]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL (20.81 mM)[4]
Senkyunolide H DMSO22.5 mg/mL (100.33 mM)[21]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (11.15 mM)[5][14]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.15 mM)[5]
Senkyunolide I Water34.3 mg/mL[8][22]
DMSO10 mg/mL[23]
Ethanol25 mg/mL[23]
PBS (pH 7.2)1 mg/mL[23]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 204.22 g/mol )[1][24]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator or warm the solution to 37°C to aid dissolution.[2][4]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell Culture using a Co-solvent/Surfactant Formulation

This protocol is recommended for achieving higher concentrations of this compound in aqueous media while minimizing DMSO-induced toxicity. This formulation is based on protocols developed for structurally similar Senkyunolides.[4][5][14]

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Polyethylene glycol 300 (PEG300)

    • Tween® 80

    • Sterile saline or phosphate-buffered saline (PBS)

    • Sterile tubes for dilution

  • Procedure (to prepare 1 mL of working solution):

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound stock solution in DMSO. Mix thoroughly by vortexing until the solution is clear.

    • Add 50 µL of Tween® 80 to the mixture and vortex until the solution is clear.

    • Add 450 µL of sterile saline or PBS to the mixture and vortex thoroughly.

    • This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. The final concentration of this compound will be 1/10th of the initial stock concentration.

    • Prepare this working solution fresh before each experiment.

Signaling Pathway and Workflow Diagrams

Senkyunolides have been reported to modulate several key signaling pathways involved in inflammation and cell survival, including the NF-κB and ERK pathways.[25][26][27][28]

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay start This compound Powder stock High Concentration Stock in DMSO start->stock Dissolve working Final Working Solution (e.g., with Co-solvents) stock->working Dilute treatment Treat Cells with This compound working->treatment Add to Cells cells Cell Culture cells->treatment incubation Incubation treatment->incubation analysis Data Analysis incubation->analysis

Experimental workflow for in vitro assays with this compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus_nfkb NF-κB nfkb->nucleus_nfkb Translocation senkE This compound senkE->ikk Inhibits dna DNA nucleus_nfkb->dna Binds genes Pro-inflammatory Gene Expression dna->genes

Inhibition of the NF-κB signaling pathway by this compound.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk Phosphorylates nucleus_erk ERK1/2 erk->nucleus_erk Translocation senkE This compound senkE->raf Modulates transcription_factors Transcription Factors (e.g., AP-1) nucleus_erk->transcription_factors Activates genes Cell Proliferation, Survival, Differentiation transcription_factors->genes

Modulation of the ERK/MAPK signaling pathway by this compound.

References

Technical Support Center: Senkyunolide E in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Senkyunolide E and related phthalides in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these compounds in experimental settings. Please note that while direct stability data for this compound is limited, the information provided is based on studies of related compounds such as Senkyunolide A and Senkyunolide I, as well as general principles for handling phytochemicals in cell culture.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is generally soluble in organic solvents like DMSO, ethanol, chloroform, and ethyl acetate[1][2]. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period[1]. It is advisable to prepare fresh solutions for each experiment. However, if necessary, stock solutions can be stored at -20°C for several months[1]. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation[1].

Q2: What is the known stability of Senkyunolides in aqueous solutions?

A2: Studies on related compounds like Senkyunolide I indicate that its degradation in aqueous solutions follows first-order kinetics[3][4]. Phthalides can be unstable in solutions with a pH greater than or equal to 9.0[1]. Factors such as oxygen, light, and temperature can also influence the stability of Senkyunolides. For instance, Senkyunolide A and Senkyunolide I should be stored at low temperatures, protected from light, and in an oxygen-free environment to maintain their stability[5].

Q3: What are the potential degradation pathways for Senkyunolides?

A3: The primary degradation pathways for Senkyunolides include oxidation, hydrolysis, and isomerization[5]. For example, under the influence of direct sunlight, Senkyunolide A can be completely converted to butylphthalide through dehydrogenation, while Senkyunolide I may isomerize[5].

Q4: Can components of the cell culture media affect the stability of this compound?

A4: Yes, components in cell culture media can impact the stability of dissolved compounds. Factors such as pH, the presence of reactive oxygen species, and interactions with serum proteins can all influence the degradation rate of a compound[6][7]. It is crucial to assess the stability of your compound within the specific medium and under the exact conditions of your experiment[8][9].

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and similar compounds in cell-based assays.

Issue 1: High Variability in Experimental Results

High variability in cell-based assays can stem from several sources, including inconsistent cell seeding, edge effects in microplates, and compound instability[9]. If you are experiencing inconsistent results, consider the following:

  • Assess Compound Stability: The compound may be degrading over the course of your experiment. It is recommended to determine the stability of this compound in your specific cell culture medium at 37°C for the duration of your assay[9].

  • Optimize Seeding Density: Ensure a uniform cell seeding density across all wells to minimize variations in cell number at the time of analysis[9].

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation. To counteract this, fill the peripheral wells with sterile media or saline and do not use them for experimental data points[9].

Issue 2: No Observed Biological Effect

If this compound is not producing the expected biological effect, it could be due to several factors:

  • Compound Degradation: As mentioned, Senkyunolides can be unstable under certain conditions. Verify the stability of your compound in the experimental medium[9].

  • Sub-optimal Concentration: The concentration range tested may not be appropriate for the specific cell line or endpoint being measured.

  • Cell Line Sensitivity: The chosen cell line may not be responsive to this compound. Consider using a different, potentially more sensitive, cell line or a cell-free biochemical assay if the target is known[9].

Issue 3: Unexpected Toxicity or Cell Death

If you observe widespread cell death, even at low concentrations, consider these possibilities:

  • High Potency: The compound may be more potent than anticipated. It is advisable to test a much lower concentration range[9].

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells. Ensure the final solvent concentration is within a safe limit for your cell line[9].

  • Compound Instability Leading to Toxic Byproducts: The degradation of the compound could be producing toxic byproducts.

Workflow for Troubleshooting Inconsistent Results

A High Variability in Results B Check Cell Seeding Consistency A->B C Mitigate Plate Edge Effects A->C D Assess Compound Stability in Media A->D F Adjust Experimental Protocol B->F C->F E Perform Stability Test (HPLC/LC-MS) D->E E->F If Unstable G Consistent Results F->G

Caption: Troubleshooting workflow for variable experimental outcomes.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS[8][10].

Materials:

  • This compound

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • HPLC or LC-MS/MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the final working concentration. Include a control with the solvent alone.

  • Aliquot the spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours)[8].

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2)[8].

  • At each time point, remove a tube and immediately analyze the concentration of this compound using a validated HPLC or LC-MS/MS method[8]. You may need to precipitate proteins from the media before analysis[11].

  • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.

General Workflow for Compound Stability Assessment

A Prepare Compound Stock Solution B Spike Cell Culture Medium A->B C Incubate at 37°C, 5% CO2 B->C D Sample at Multiple Time Points C->D E Analyze by HPLC or LC-MS/MS D->E F Determine Percent Remaining vs. Time E->F

Caption: Workflow for assessing compound stability in cell culture media.

Quantitative Data Summary

Due to the lack of specific stability data for this compound, the following table provides an illustrative example of how to present stability data for a hypothetical compound in different cell culture media. Researchers are encouraged to generate their own data for this compound following the protocol above.

Time (hours)% Remaining in Medium A (e.g., DMEM + 10% FBS)% Remaining in Medium B (e.g., RPMI-1640 + 10% FBS)
0100100
29598
48892
87585
244065
481530
72<510

Potential Signaling Pathways

Senkyunolides have been reported to be involved in various signaling pathways, including those related to inflammation and oxidative stress. For example, some Senkyunolides have been shown to regulate pathways such as NF-κB and ERK[12]. The stability of the compound is critical, as its degradation could lead to a loss of activity and an inability to modulate these pathways effectively.

cluster_0 Cell Membrane Receptor Receptor SignalingCascade Signaling Cascade (e.g., NF-κB, ERK) Receptor->SignalingCascade SenkyunolideE This compound (Stable) SenkyunolideE->Receptor DegradedProduct Degraded Product NoResponse No/Altered Response DegradedProduct->NoResponse CellularResponse Cellular Response (e.g., Anti-inflammatory) SignalingCascade->CellularResponse

Caption: Impact of this compound stability on a signaling pathway.

References

troubleshooting peak tailing in Senkyunolide E HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Senkyunolide E HPLC Analysis

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of this compound, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem where a peak's asymmetry is greater than 1, resulting in a "tail." This can compromise the accuracy of quantification and reduce resolution.[1][2] This section provides a systematic approach to diagnosing and resolving this issue.

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?

Peak tailing generally arises from more than one retention mechanism occurring simultaneously during the separation process.[1][3] For a molecule like this compound, the causes can be grouped into three main categories: chemical interactions, physical or mechanical issues within the HPLC system, and suboptimal method parameters.

  • Chemical Causes: These are often related to secondary interactions between this compound and the stationary phase. While strong bases are notorious for interacting with residual silanols, polar molecules can also be affected.[1][4]

    • Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica surface of the stationary phase can interact with polar functional groups on the analyte, causing a secondary, stronger retention mechanism that leads to tailing.[5][6]

    • Mobile Phase pH: If the mobile phase pH is not optimal, it can influence the ionization state of residual silanols, increasing the likelihood of unwanted interactions.[5]

    • Contaminants: Trace metal contaminants in the silica packing or impurities in the sample or mobile phase can create active sites that cause tailing.[3][7]

  • Physical & Mechanical Causes: These issues relate to the physical state of the column and the fluidic path of the HPLC system.

    • Column Bed Deformation: The formation of a void at the column inlet or channeling within the packed bed can disrupt the sample band, leading to distorted peaks.[2]

    • Blocked Frit: A partially blocked inlet frit on the column can cause poor sample introduction and peak distortion.[1]

    • Extra-Column Volume (Dead Volume): Excessive volume from overly long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can lead to band broadening and tailing.[7][8]

  • Methodological Causes: These are related to the analytical method parameters.

    • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[2][8]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to be misshapen.[7][9]

peak_tailing Peak Tailing Causes chemical Chemical peak_tailing->chemical physical Physical / Mechanical peak_tailing->physical methodological Methodological peak_tailing->methodological silanol Silanol Interactions chemical->silanol ph Mobile Phase pH chemical->ph contaminants Trace Metal Contaminants chemical->contaminants void Column Void / Bed Deformation physical->void frit Blocked Column Frit physical->frit dead_volume Extra-Column (Dead) Volume physical->dead_volume overload Column Overload methodological->overload solvent Improper Sample Solvent methodological->solvent start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Dilute sample 10x & reinject. Is tailing reduced? check_all_peaks->check_overload yes_all check_mobile_phase Lower mobile phase pH (e.g., to 3.0) with a buffer (e.g., 20mM Phosphate). check_all_peaks->check_mobile_phase no_some yes_all Yes is_overload Mass Overload is the cause. Reduce sample concentration. check_overload->is_overload Yes check_dead_volume Check fittings and tubing. Minimize length/ID. check_overload->check_dead_volume no_overload check_physical_column Inspect column. Is there a void? Backflush to clear frit. check_dead_volume->check_physical_column no_improvement no_some No, specific peaks check_column Use a modern, end-capped C18 column. check_mobile_phase->check_column If tailing persists check_column->check_physical_column If tailing persists no_overload No no_improvement No Improvement replace_column Replace column. check_physical_column->replace_column If problem persists Mechanism of Peak Tailing via Silanol Interaction cluster_sp Silica Stationary Phase c18_1 C18 c18_2 C18 silanol Residual Silanol -Si-O⁻ (at pH > 4) analyte This compound (Polar Region) analyte->c18_1 Primary Retention (Hydrophobic) analyte->silanol Secondary Retention (Polar Interaction) CAUSES TAILING

References

Technical Support Center: Optimizing Senkyunolide E Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Senkyunolide E for animal studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose selection for this compound in a new animal model?

A1: For a novel study, it is crucial to perform a dose-range finding study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD). If prior data is unavailable for this compound, you can reference starting doses from studies on structurally similar compounds like Senkyunolide I, while exercising caution. For instance, oral doses of Senkyunolide I in rats have been studied at 20 and 72 mg/kg.[1] A conservative approach would be to start with a dose significantly lower than those reported for similar compounds and escalate from there.

Q2: How do I conduct a dose-range finding study for this compound?

A2: A typical dose-range finding study involves administering multiple, escalating doses of this compound to different groups of animals. The study should include a vehicle control group. Key parameters to monitor include clinical signs of toxicity, body weight changes, and relevant biomarkers or physiological endpoints. The goal is to identify a range of doses that are well-tolerated and show a dose-dependent effect.

Q3: What is a suitable vehicle for administering this compound in animal studies?

A3: this compound is a natural product that may have limited water solubility. A common formulation for in vivo studies of similar compounds involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] For example, a vehicle composition could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2] It is essential to test the vehicle alone as a control to ensure it does not have any confounding effects.

Q4: How can I convert a dose from one animal species to another?

A4: Cross-species dose conversion is often done using body surface area (BSA) scaling, which is generally considered more accurate than simple weight-based conversion. The formula involves using a "Km" factor (Body weight in kg / Body surface area in m²) for each species.

Animal Dose (mg/kg) = Human Equivalent Dose (mg/kg) × (Human Km / Animal Km)

It is important to note that this provides an estimate, and the optimal dose must be determined empirically in the target species.

Q5: What are the known pharmacological effects of senkyunolides that I can monitor for efficacy?

A5: Senkyunolides, as a class of compounds, have demonstrated various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5] Depending on your research focus, you can monitor relevant biomarkers. For example, in an inflammation model, you might measure levels of pro-inflammatory cytokines. In a neuroprotection study, you could assess behavioral outcomes or specific signaling pathways.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Lack of Efficacy - Insufficient Dosage: The administered dose may be below the minimum effective dose (MED).- Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized.- Formulation Issues: The compound may not be fully dissolved or stable in the vehicle.- Conduct a dose-escalation study to determine the MED.- Investigate different routes of administration (e.g., intraperitoneal vs. oral) and consider formulation strategies to enhance solubility and absorption.- Ensure the formulation is prepared fresh and the compound is fully solubilized.
Unexpected Toxicity or Adverse Events - Dosage is too high: The administered dose may have exceeded the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle itself may be causing adverse effects.- Species Sensitivity: The chosen animal model may be particularly sensitive to the compound.- Reduce the dosage and perform a more gradual dose-escalation study to determine the MTD.- Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.- Review literature for species-specific metabolic pathways and consider a different animal model if necessary.
High Variability in Results - Inconsistent Dosing Technique: Variations in the administration of the compound.- Animal Health Status: Underlying health issues in the animals can affect their response.- Biological Variability: Natural variation within the animal population.- Ensure all personnel are properly trained in the dosing technique to ensure consistency.- Use healthy animals from a reputable supplier and allow for an acclimatization period before the study.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

While specific data for this compound is limited, the following tables summarize pharmacokinetic and dosage information for the related compounds Senkyunolide I and Senkyunolide A, which can serve as a reference for initial experimental design.

Table 1: Pharmacokinetic Parameters of Senkyunolide I and A in Rats

CompoundRoute of AdministrationDoseTmax (h)Cmax (µg/L)T½ (h)Oral Bioavailability (%)Reference
Senkyunolide IOral20 mg/kg0.25 ± 0.065,236.3 ± 802.80.56 ± 0.1367.2[1]
Senkyunolide IOral72 mg/kg0.38 ± 0.1122,071.9 ± 3,456.1-76.9[1]
Senkyunolide AOral-0.21 ± 0.08--~8[6]
Senkyunolide AIntraperitoneal-0.04 ± 0.01--75[6]

Table 2: Reported Oral Dosages of Senkyunolide I in Animal Studies

Animal ModelDosageObserved EffectReference
Rat (Normal)20 mg/kgPharmacokinetic profiling[1]
Rat (Normal)72 mg/kgPharmacokinetic profiling[1]
Rat (Migraine Model)20 mg/kgAltered pharmacokinetic parameters compared to normal rats[1]
Rat (Migraine Model)72 mg/kgAltered pharmacokinetic parameters compared to normal rats[1]

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound

1. Objective: To determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) of this compound in the selected animal model.

2. Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)

  • Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Standard laboratory equipment for animal handling, dosing, and observation.

3. Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
  • Group Allocation: Randomly assign animals to a minimum of 4 groups (n=5-10 per group):
  • Group 1: Vehicle control
  • Group 2: Low dose of this compound
  • Group 3: Mid dose of this compound
  • Group 4: High dose of this compound
  • Dose Selection: Based on available data for similar compounds, select a starting low dose (e.g., 5-10 mg/kg) and escalate by a factor of 2-5 for the mid and high doses.
  • Formulation Preparation: Prepare a stock solution of this compound in the vehicle. Prepare fresh daily if stability is a concern.
  • Administration: Administer the assigned treatment to each animal via the chosen route (e.g., oral gavage).
  • Monitoring:
  • Clinical Observations: Observe animals for any signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals (e.g., 1, 4, and 24 hours post-dosing) for a set period (e.g., 7-14 days).
  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
  • Efficacy Endpoints: At a predetermined time point, assess relevant efficacy parameters (e.g., behavioral tests, collection of blood or tissue for biomarker analysis).
  • Data Analysis: Analyze the data for signs of toxicity and dose-dependent effects on the efficacy endpoints. The MTD is the highest dose that does not cause significant toxicity. The MED is the lowest dose that produces a statistically significant desired effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start acclimatize Animal Acclimatization start->acclimatize group Group Allocation acclimatize->group formulate Formulation Preparation group->formulate administer Dose Administration formulate->administer monitor Monitoring (Toxicity & Efficacy) administer->monitor analyze Data Analysis monitor->analyze determine Determine MED & MTD analyze->determine end End determine->end signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular senkyunolide This compound erk ERK senkyunolide->erk Activates nfkb_i IκB senkyunolide->nfkb_i Inhibits Degradation nrf2 Nrf2 senkyunolide->nrf2 Promotes Translocation neuroprotection Neuroprotection erk->neuroprotection nfkb NF-κB nfkb_i->nfkb Inhibits inflammation Inflammation (e.g., TNF-α, IL-6) nfkb->inflammation antioxidant Antioxidant Response (e.g., HO-1) nrf2->antioxidant inflammation->neuroprotection Inhibits antioxidant->neuroprotection Promotes

References

Technical Support Center: Enhancing In Vivo Bioavailability of Senkyunolide E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Senkyunolide E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its low oral bioavailability.

Disclaimer: Direct experimental data on overcoming the low bioavailability of this compound is limited in publicly available literature. The following guidance is based on established principles of drug delivery and specific data from closely related compounds, Senkyunolide A and Senkyunolide I, which are expected to share similar physicochemical and pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound is likely attributable to several factors common to other senkyunolides, such as Senkyunolide A. These include poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and significant first-pass metabolism in the liver and gut wall.[1][2][3] For instance, Senkyunolide A has an oral bioavailability of approximately 8% in rats, with 67% of the administered dose lost due to instability in the GI tract and another 25% eliminated by hepatic first-pass metabolism.[1]

Q2: What are the primary metabolic pathways for senkyunolides that contribute to their low bioavailability?

A2: Senkyunolides undergo extensive Phase I and Phase II metabolism. For the related compound Senkyunolide I, the primary metabolic routes include methylation, glucuronidation, and glutathione conjugation.[4] These metabolic processes convert the parent compound into more water-soluble metabolites that are more easily excreted, thereby reducing the amount of active drug reaching systemic circulation.[4][5]

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs.[6][7][8][9] These include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve its dissolution rate.[7][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[7][8][10]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution.[2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[11][12]

Troubleshooting Guide for In Vivo Experiments

This guide provides potential solutions to common issues encountered during in vivo studies with this compound.

Problem Potential Cause Troubleshooting Suggestions
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility.1. Optimize Formulation: Develop a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.[7][8][10] 2. Control Fed/Fasted State: Standardize the feeding schedule of experimental animals, as the presence of food can significantly impact the absorption of lipophilic compounds.
Low Cmax and AUC despite high oral dose. Extensive first-pass metabolism.1. Co-administration with Metabolic Inhibitors: While not a clinical solution, for research purposes, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the extent of first-pass metabolism. 2. Alternative Routes of Administration: For preclinical studies, consider intraperitoneal or intravenous administration to bypass the first-pass effect and establish baseline systemic exposure.[1]
Inconsistent results in efficacy studies. Sub-therapeutic plasma concentrations due to low bioavailability.1. Formulation Enhancement: Prioritize the development of an enhanced formulation (e.g., solid dispersion, nanoparticle system) to ensure adequate drug exposure.[2][12] 2. Dose-Escalation Studies: Conduct thorough pharmacokinetic studies to establish a dose that achieves the target plasma concentration before proceeding with large-scale efficacy trials.
Difficulty in detecting this compound in plasma samples. Rapid metabolism and clearance; analytical method not sensitive enough.1. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its major metabolites in biological matrices.[4][13][14] 2. Collect Samples at Earlier Time Points: Based on the rapid absorption and elimination of related compounds like Senkyunolide A (Tmax ~0.21 hours), ensure that the blood sampling schedule includes very early time points post-administration.[1]

Quantitative Data Summary

The following tables summarize pharmacokinetic data for related senkyunolides, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Senkyunolide A in Rats [1]

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose 5 mg/kg20 mg/kg40 mg/kg
Tmax (h) -0.04 ± 0.010.21 ± 0.08
Cmax (ng/mL) -1340 ± 240230 ± 80
AUC (ng·h/mL) 694 ± 482080 ± 150220 ± 60
t1/2 (h) 0.65 ± 0.06--
Bioavailability (%) 100758

Table 2: Bioavailability of Senkyunolide I in Rats [4]

Route of AdministrationBioavailability (%)
Oral 37.25
Intraduodenal 36.91
Intraportal 81.17

This data suggests a significant hepatic first-pass effect for Senkyunolide I (approximately 18.83%), while the gastric first-pass effect is negligible.[4]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is a general guideline for developing a SEDDS to enhance the oral bioavailability of this compound.

  • Excipient Screening:

    • Oil Phase: Screen various oils (e.g., Labrafil M 1944 CS, Capryol 90, olive oil) for their ability to dissolve this compound. Add an excess amount of this compound to a known volume of oil, mix for 48-72 hours, centrifuge, and quantify the dissolved drug in the supernatant using HPLC.

    • Surfactant and Co-surfactant Screening: Screen various surfactants (e.g., Cremophor EL, Tween 80) and co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to emulsify the selected oil phase. Mix the oil with the surfactant/co-surfactant at different ratios and titrate with water, observing for the formation of a stable and clear microemulsion.

  • Formulation Optimization:

    • Construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the optimal ratios that form a stable microemulsion upon dilution.

    • Prepare several formulations within the optimal range and load them with this compound.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in a relevant aqueous medium (e.g., simulated gastric fluid) and measure the droplet size and polydispersity index using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform in vitro dissolution studies using a USP dissolution apparatus (Type II) to compare the release of this compound from the SEDDS formulation versus the unformulated compound.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This protocol outlines a general procedure for analyzing this compound in biological samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions, collision energy, and other MS parameters for this compound and the internal standard by infusing standard solutions.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_evaluation Bioavailability Assessment solubility Solubility Screening sedds SEDDS Formulation solubility->sedds characterization Characterization sedds->characterization dosing Oral Dosing in Rats characterization->dosing sampling Blood Sampling dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_calc PK Parameter Calculation analysis->pk_calc compare_auc Compare AUC (Oral vs. IV) pk_calc->compare_auc calc_ba Calculate Bioavailability compare_auc->calc_ba signaling_pathway cluster_factors Factors Limiting Bioavailability cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome solubility Poor Aqueous Solubility lipid Lipid-Based Formulations (e.g., SEDDS) solubility->lipid solid_disp Solid Dispersions solubility->solid_disp nano Nanoparticle Systems solubility->nano metabolism First-Pass Metabolism bioavailability Increased Systemic Bioavailability metabolism->bioavailability (Reduces) lipid->bioavailability solid_disp->bioavailability nano->bioavailability

References

Technical Support Center: Large-Scale Synthesis of Senkyunolide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Senkyunolide E. As no specific large-scale synthesis of this compound has been published, this guide is based on a proposed synthetic pathway derived from established methodologies for the synthesis of related phthalide and butenolide structures.

Hypothetical Synthetic Pathway

Our proposed synthesis aims to construct this compound through a convergent approach. The key steps involve the stereoselective alkylation of a phthalide precursor, followed by an olefination reaction to install the butenolide side chain.

Retrosynthetic Analysis:

Retrosynthesis This compound This compound Phthalide Aldehyde Phthalide Aldehyde Intermediate This compound->Phthalide Aldehyde Wittig Olefination Phosphonium Ylide Butenolide-derived Phosphonium Ylide This compound->Phosphonium Ylide Wittig Olefination Protected Phthalide Protected Phthalide Phthalide Aldehyde->Protected Phthalide Deprotection & Oxidation Butyrolactone γ-Butyrolactone Phosphonium Ylide->Butyrolactone Ylide Formation Bromoacetaldehyde Acetal Bromoacetaldehyde Acetal Protected Phthalide->Bromoacetaldehyde Acetal Alkylation Starting Phthalide Substituted Phthalide Protected Phthalide->Starting Phthalide Alkylation

Caption: Retrosynthetic analysis of this compound.

Forward Synthetic Workflow:

Forward_Synthesis cluster_phthalide Phthalide Core Synthesis cluster_ylide Ylide Preparation Start_Phthalide Starting Phthalide Alkylation Stereoselective Alkylation Start_Phthalide->Alkylation Deprotection Acetal Deprotection Alkylation->Deprotection Oxidation Oxidation to Aldehyde Deprotection->Oxidation Wittig_Reaction Wittig Olefination Oxidation->Wittig_Reaction Butyrolactone γ-Butyrolactone Ylide_Formation Phosphonium Salt Formation & Deprotonation Butyrolactone->Ylide_Formation Ylide_Formation->Wittig_Reaction Purification Chromatographic Purification Wittig_Reaction->Purification Senkyunolide_E This compound Purification->Senkyunolide_E

Caption: Proposed forward synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses potential issues that may arise during the large-scale synthesis of this compound based on our proposed pathway.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SE-S1-01 Low yield in stereoselective alkylation - Incomplete deprotonation of the phthalide starting material.- Steric hindrance from the butyl group.- Competing side reactions (e.g., elimination).- Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS).- Optimize reaction temperature and time.- Consider a less sterically hindered alkylating agent if possible, or use a more reactive electrophile.
SE-S1-02 Poor diastereoselectivity in alkylation - Insufficient kinetic control.- Epimerization of the product under reaction or workup conditions.- Lower the reaction temperature significantly (-78 °C is a good starting point).- Use a chiral auxiliary on the phthalide core to direct the approach of the electrophile.- Employ a milder workup procedure, avoiding strong acids or bases.
SE-S2-01 Incomplete olefination (Wittig reaction) - Deactivation of the ylide.- Steric hindrance around the aldehyde.- Low reactivity of a stabilized ylide.- Ensure strictly anhydrous and inert conditions to prevent ylide quenching.- Use a more reactive, non-stabilized ylide if possible, though this may decrease E/Z selectivity.- Increase reaction temperature and/or time.
SE-S2-02 Low E/Z selectivity in olefination - Use of a non-stabilized or semi-stabilized Wittig reagent.- Employ a stabilized ylide (e.g., Horner-Wadsworth-Emmons reagent) to favor the E-isomer.- Utilize Schlosser modification of the Wittig reaction for enhanced E-selectivity.
SE-P1-01 Difficult purification of diastereomers - Similar polarities of the diastereomeric products.- Employ a high-resolution chromatographic method (e.g., preparative HPLC with a suitable chiral stationary phase).- Consider derivatization to enhance the polarity difference between diastereomers, followed by separation and deprotection.- Explore diastereomeric recrystallization with a chiral resolving agent.
SE-P1-02 Product degradation during purification - Sensitivity of the butenolide ring to acidic or basic conditions.- Use a neutral purification system (e.g., silica gel chromatography with a non-polar eluent system).- Avoid prolonged exposure to light and air.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the proposed synthesis of this compound?

A1: The stereoselective alkylation of the phthalide precursor is arguably the most critical step. Establishing the correct stereochemistry at this stage is crucial and can be challenging to control on a large scale. Poor diastereoselectivity will lead to difficult and costly purification steps later in the synthesis.

Q2: How can I improve the E/Z selectivity of the Wittig reaction?

A2: To favor the desired E-isomer, it is recommended to use a stabilized phosphonium ylide, such as a Horner-Wadsworth-Emmons (HWE) reagent. These reagents are known to provide excellent E-selectivity. Alternatively, the Schlosser modification of the standard Wittig reaction can be employed to increase the proportion of the E-alkene.

Q3: What are the main challenges in scaling up the purification of this compound?

A3: The primary challenge is the efficient separation of the final diastereomeric products. On a large scale, preparative HPLC can be expensive and time-consuming. Developing a robust crystallization method, potentially through diastereomeric salt formation with a chiral resolving agent, would be a more economically viable approach for industrial production.

Q4: Are there any specific safety precautions to consider for this synthesis?

A4: Standard laboratory safety protocols should be followed. Particular attention should be paid to the handling of pyrophoric reagents like n-butyllithium (used for ylide generation) and organolithium bases (for alkylation). These reactions must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent fires.

Experimental Protocols

1. General Protocol for Stereoselective Alkylation of Phthalide Core

  • Preparation: Under an inert atmosphere, dissolve the substituted phthalide starting material in anhydrous THF and cool to -78 °C.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled phthalide solution. Stir for 1 hour at -78 °C.

  • Alkylation: Add a solution of the bromoacetaldehyde acetal (1.2 equivalents) in THF to the reaction mixture. Allow the reaction to proceed at -78 °C for 4-6 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

2. General Protocol for Horner-Wadsworth-Emmons Olefination

  • Ylide Formation: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF. Add the phosphonate ester (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature.

  • Olefination: Cool the ylide solution to 0 °C and add a solution of the phthalide aldehyde intermediate (1.0 equivalent) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield this compound as a mixture of diastereomers.

Signaling Pathway (Illustrative)

While the synthesis itself is a chemical process, the biological activity of this compound is of interest to the target audience. The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known activities of similar natural products.

Signaling_Pathway Senkyunolide_E This compound Target_Protein Target Protein (e.g., Kinase, Receptor) Senkyunolide_E->Target_Protein Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Anti-inflammatory) Downstream_Effector_2->Cellular_Response

Caption: Illustrative signaling pathway modulated by this compound.

addressing Senkyunolide E-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of Senkyunolide E. The following troubleshooting guides and FAQs have been developed based on the known biological activities of other senkyunolide compounds (e.g., Senkyunolide A, H, and I) and the general understanding of phthalide-induced cytotoxicity. Researchers are advised to use this information as a general guideline and to perform thorough dose-response and time-course studies for this compound in their specific cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cancer cell line screening. What are the potential mechanisms of this cytotoxicity?

  • Induction of Apoptosis: Many phthalides trigger programmed cell death. This can be verified by observing classic apoptotic markers such as caspase activation (e.g., cleaved caspase-3, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins.

  • Cell Cycle Arrest: Some phthalide derivatives can cause cells to arrest at specific phases of the cell cycle, such as G1 or G2/M, preventing proliferation.

  • Induction of Oxidative Stress: An imbalance in reactive oxygen species (ROS) can lead to cellular damage and death.

  • Modulation of Signaling Pathways: Senkyunolides are known to affect various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which can influence cell survival and death.[1]

Q2: At what concentration ranges should we expect to see cytotoxic effects from this compound?

A2: Concentration-dependent effects are highly specific to the compound and the cell line being tested. For example, Senkyunolide A has been shown to be protective at lower concentrations (0.125–0.5 mg/L) but cytotoxic at higher concentrations (2 mg/L) in PC12 cells.[2] It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. A typical starting range for in vitro studies with novel compounds might be from nanomolar to high micromolar concentrations.

Q3: How can we confirm that the observed cell death is due to apoptosis and not necrosis?

A3: The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.

  • Early Apoptotic Cells: Annexin V positive, PI negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

  • Necrotic Cells: Annexin V negative, PI positive.

  • Live Cells: Annexin V negative, PI negative.

Q4: Are there any known ways to mitigate this compound-induced cytotoxicity if we are interested in its other potential therapeutic effects at non-toxic doses?

A4: While specific rescue agents for this compound are unknown, general strategies to reduce drug-induced cytotoxicity in vitro can be considered:

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-incubation with antioxidants like N-acetylcysteine (NAC) may offer protection.

  • Modulation of Signaling Pathways: If a specific pro-death signaling pathway is identified, inhibitors of key proteins in that pathway could be used.

  • Dose and Time Optimization: Reducing the concentration of this compound or the duration of exposure might allow for the observation of other biological effects without inducing significant cell death.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results (e.g., MTT, LDH).
Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each row/column to prevent settling.
Edge effects in 96-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent incubation times Standardize the incubation time with this compound and with the assay reagent across all experiments.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Compound precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent.
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT shows decreased viability, but LDH release is low).
Potential Cause Troubleshooting Step
This compound is cytostatic, not cytotoxic The compound may be inhibiting cell proliferation without causing cell lysis. This would lead to a decrease in metabolic activity (MTT) but no increase in membrane leakage (LDH). Consider performing a cell proliferation assay (e.g., Ki-67 staining, BrdU incorporation) or cell cycle analysis.
Timing of assays LDH release is a later event in cell death compared to the loss of metabolic activity. Perform a time-course experiment to measure both parameters at different time points.
Apoptosis is the primary mode of cell death Apoptosis may not always lead to significant LDH release in its early stages. Confirm apoptosis using methods like Annexin V/PI staining or caspase activity assays.
Issue 3: Difficulty in interpreting apoptosis data from Western blotting.
Potential Cause Troubleshooting Step
Weak or no signal for cleaved caspases Optimize the antibody concentration and incubation time. Ensure that the protein extraction and sample loading are appropriate. The timing of sample collection is critical; perform a time-course experiment to capture the peak of caspase cleavage.
Multiple bands or non-specific binding Optimize the blocking conditions and antibody concentrations. Ensure the specificity of the primary antibody using positive and negative controls.
Inconsistent loading Use a reliable loading control (e.g., GAPDH, β-actin, β-tubulin) to normalize your protein levels.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following tables present hypothetical data based on typical results for cytotoxic phthalides to serve as an example for data presentation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer18.5
PC-3Prostate Cancer32.1

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment with this compound (at IC50 concentration)

Cell LineUntreated Control (%)This compound Treated (%)
MCF-73.545.2
A5494.138.9
HeLa2.841.7

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Signaling Pathways

cluster_0 Extrinsic Apoptosis Pathway cluster_1 Intrinsic (Mitochondrial) Apoptosis Pathway Senkyunolide_E_ext This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Senkyunolide_E_ext->Death_Receptor ? DISC DISC Formation Death_Receptor->DISC Procaspase_8 Pro-caspase-8 DISC->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Pro-caspase-3 Caspase_8->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Apoptosis_ext Apoptosis Caspase_3->Apoptosis_ext Senkyunolide_E_int This compound Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Senkyunolide_E_int->Bcl2_family ? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase_9 Pro-caspase-9 Apoptosome->Procaspase_9 Caspase-9 Caspase-9 Procaspase_9->Caspase-9 Caspase_9 Caspase-9 Procaspase_3_int Pro-caspase-3 Caspase_9->Procaspase_3_int Caspase_3_int Caspase-3 Procaspase_3_int->Caspase_3_int Apoptosis_int Apoptosis Caspase_3_int->Apoptosis_int Start Start: Treat cells with this compound Incubate Incubate for desired time (e.g., 24, 48, 72h) Start->Incubate Assess_Viability Assess Cell Viability/Cytotoxicity Incubate->Assess_Viability MTT MTT Assay Assess_Viability->MTT Metabolic Activity LDH LDH Assay Assess_Viability->LDH Membrane Integrity Apoptosis_Assay Investigate Apoptosis MTT->Apoptosis_Assay LDH->Apoptosis_Assay AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->AnnexinV Early/Late Apoptosis WesternBlot Western Blot (Caspases, Bcl-2 family) Apoptosis_Assay->WesternBlot Protein Expression qPCR qPCR (Apoptosis-related genes) Apoptosis_Assay->qPCR Gene Expression Analyze Analyze and Interpret Data AnnexinV->Analyze WesternBlot->Analyze qPCR->Analyze Problem Inconsistent Cytotoxicity Results Check_Seeding Is cell seeding uniform? Problem->Check_Seeding Check_Plates Are you avoiding edge effects? Check_Seeding->Check_Plates Yes Solution_Seeding Optimize seeding protocol Check_Seeding->Solution_Seeding No Check_Reagents Are reagents and compound soluble? Check_Plates->Check_Reagents Yes Solution_Plates Use inner wells only Check_Plates->Solution_Plates No Check_Technique Is pipetting accurate? Check_Reagents->Check_Technique Yes Solution_Reagents Check for precipitation, use fresh reagents Check_Reagents->Solution_Reagents No Solution_Technique Calibrate pipettes, use proper technique Check_Technique->Solution_Technique No Resolved Problem Resolved Check_Technique->Resolved Yes Solution_Seeding->Resolved Solution_Plates->Resolved Solution_Reagents->Resolved Solution_Technique->Resolved

References

Validation & Comparative

An Indirect Comparison of the Anti-Inflammatory Efficacy of Senkyunolide E and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory properties of Senkyunolide E and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Due to a lack of direct comparative studies, this guide presents an indirect analysis based on data from separate in vitro studies employing similar experimental models of inflammation.

Comparative Efficacy in Modulating Inflammatory Mediators

The anti-inflammatory potential of a compound can be quantified by its ability to inhibit the production of key pro-inflammatory mediators. The following table summarizes the inhibitory effects of Senkyunolide H and ibuprofen on nitric oxide (NO) production and the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for studying inflammation.

CompoundCell LineInflammatory MediatorConcentration% Inhibition / Effect
Senkyunolide H BV2 microgliaNitric Oxide (NO)5 µMSignificant Decrease
10 µMMore Significant Decrease
TNF-α (mRNA)5 µMSignificant Decrease
10 µMMore Significant Decrease
IL-6 (mRNA)5 µMSignificant Decrease
10 µMMore Significant Decrease
Ibuprofen RAW 264.7 macrophagesNitric Oxide (NO)200 µM~61.7%
400 µM~67.8%
iNOS (mRNA)200 µMSignificant Decrease
400 µMMore Significant Decrease
COX-2 (mRNA)200 µMSignificant Decrease
400 µMMore Significant Decrease
IL-1β (mRNA)200 µMSignificant Decrease
400 µMMore Significant Decrease
IL-6 (mRNA)200 µMSignificant Decrease
400 µMMore Significant Decrease

Note: The data for Senkyunolide H and Ibuprofen are derived from separate studies and are not the result of a head-to-head comparison. The experimental conditions, such as the specific concentrations of LPS and the exact incubation times, may have varied between the studies.

Experimental Protocols

To ensure a transparent comparison, the methodologies employed in the referenced studies are detailed below. These protocols outline the standardized procedures for inducing and measuring inflammation in vitro.

Senkyunolide H Anti-Inflammatory Assay
  • Cell Culture: Murine microglial cells (BV2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Inflammation: Inflammation was induced by treating the BV2 cells with lipopolysaccharide (LPS).

  • Treatment: Cells were pre-treated with varying concentrations of Senkyunolide H (e.g., 5 µM and 10 µM) for a specified period before stimulation with LPS.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent assay.

  • Measurement of Pro-inflammatory Cytokines: The mRNA expression levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Ibuprofen Anti-Inflammatory Assay
  • Cell Culture: Murine macrophage cells (RAW 264.7) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Induction of Inflammation: Inflammation was induced by stimulating the RAW 264.7 cells with 10 ng/mL of LPS for 24 hours.[1]

  • Treatment: Cells were pre-treated with different concentrations of ibuprofen (e.g., 200 µM and 400 µM) for 24 hours prior to LPS stimulation.[1]

  • Measurement of Nitric Oxide (NO): The amount of NO in the culture supernatant was determined using the Griess reagent assay.[1]

  • Measurement of Pro-inflammatory Cytokines: The mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and IL-6 were measured by RT-qPCR.[1]

G cluster_0 Experimental Workflow A Macrophage Cell Culture (e.g., BV2, RAW 264.7) B Pre-treatment with Senkyunolide H or Ibuprofen A->B C Inflammatory Stimulus (LPS) B->C D Incubation C->D E Measurement of Inflammatory Mediators D->E F Nitric Oxide (NO) (Griess Assay) E->F G Pro-inflammatory Cytokines (RT-qPCR, ELISA) E->G

Experimental workflow for in vitro anti-inflammatory assays.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both senkyunolides and ibuprofen are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Senkyunolides , such as Senkyunolide H, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In an inflammatory state, the activation of these pathways leads to the transcription of genes encoding for pro-inflammatory cytokines and enzymes. Senkyunolide H has been observed to suppress the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.

Ibuprofen , a classic NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Additionally, studies have indicated that ibuprofen can also modulate the NF-κB signaling pathway, contributing to its anti-inflammatory properties.[1]

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Proinflammatory_Genes IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Proinflammatory_Genes Senkyunolide_H Senkyunolide H Senkyunolide_H->MAPK inhibits Senkyunolide_H->IKK inhibits Ibuprofen Ibuprofen Ibuprofen->IKK inhibits

Modulation of NF-κB and MAPK pathways by Senkyunolide H and Ibuprofen.

Conclusion

This comparative guide provides an indirect assessment of the anti-inflammatory effects of this compound (represented by Senkyunolide H) and ibuprofen. Based on the available in vitro data, both compounds demonstrate the ability to suppress key inflammatory mediators. Senkyunolides appear to exert their effects through the inhibition of the NF-κB and MAPK signaling pathways, while ibuprofen's primary mechanism is the inhibition of COX enzymes, with additional effects on NF-κB signaling.

It is crucial to emphasize that this comparison is based on data from separate studies and does not represent a direct, head-to-head evaluation. Future research involving direct comparative studies is necessary to definitively ascertain the relative anti-inflammatory potency and therapeutic potential of this compound in relation to established drugs like ibuprofen. This guide should, therefore, be considered a preliminary resource to inform further investigation and drug development efforts in the field of inflammation research.

References

A Head-to-Head Comparison of Senkyunolide E and Senkyunolide I Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the chemical stability of two bioactive phthalides, Senkyunolide E and Senkyunolide I. While extensive research has characterized the stability profile of Senkyunolide I, a notable gap exists in the scientific literature regarding the stability of this compound. This document summarizes the available data for Senkyunolide I and proposes a detailed experimental protocol for a direct, head-to-head stability comparison of these two compounds, aiming to facilitate future research in this area.

Executive Summary

Senkyunolide I has demonstrated considerable stability under various conditions, positioning it as a promising candidate for drug development.[1][2][3] It is notably more stable than other related phthalides such as Senkyunolide A and ligustilide.[1][4] In contrast, there is a significant lack of published data on the stability of this compound, preventing a direct comparison based on existing literature. This guide presents the known stability characteristics of Senkyunolide I and outlines a comprehensive methodology for a comparative stability assessment to address this knowledge gap.

Senkyunolide I: A Profile of Stability

Senkyunolide I is generally considered to be relatively stable, particularly in comparison to other pthalides.[1][2][5][6] Its degradation is influenced by factors such as pH, light, temperature, and the presence of oxygen.[4][5]

Key Stability Characteristics of Senkyunolide I:

  • General Stability: Senkyunolide I is relatively stable under heat, acid, and oxygen.[1][2][5][6]

  • pH Sensitivity: It exhibits greater stability in weakly acidic solutions, while its degradation is significantly accelerated under alkaline conditions (pH > 10.0), where it undergoes a ring-opening reaction.[4]

  • Light Sensitivity: Exposure to bright light can cause partial isomerization of Senkyunolide I to (E)-6, 7-trans-dihydroxyligustilide.[5]

  • Thermal and Oxidative Stress: High temperatures combined with aerobic conditions can lead to hydration or dual-key addition on the 3,4-unsaturated bonds and terminal hydroxyl groups.[4] Oxygen has been identified as a primary factor that accelerates its degradation, especially in the presence of light and heat.[1][4][5]

  • Comparative Stability: In a study conducted at room temperature with daylight, only about 20% of Senkyunolide I converted to its cis-trans isomer after five months, whereas Senkyunolide A was completely converted to butylphthalide within two months, indicating that Senkyunolide I is more stable.[1][4]

Quantitative Stability Data for Senkyunolide I

ParameterConditionObservation
Degradation Kinetics Aqueous SolutionFollows first-order degradation kinetics.[7]
Activation Energy (Ea) Aqueous Solution194.86 kJ/mol.[7]
pH Stability Weakly Acidic SolutionExhibits good stability.[4]
Alkaline Conditions (pH > 10.0)Undergoes a ring-opening reaction.[4]
Photostability Room temperature, direct sunlight, 2 monthsPartially isomerized to (E)-6, 7-transdihydroxyligustilide.[5]
Comparative Degradation Room temperature, daylight, 5 monthsApproximately 20% conversion to its cis-trans isomer.[1][4]
Storage Recommendation GeneralShould be stored at low temperatures, protected from light and oxygen to maintain stability.[5]
Solid StateStable for at least 4 years.[3]

Note: Quantitative data for this compound is not available in the current literature.

Proposed Experimental Protocol for Comparative Stability Assessment

To address the current knowledge gap, the following experimental protocol is proposed for a head-to-head stability comparison of this compound and Senkyunolide I. This protocol is based on established methodologies for stability testing of natural products and pharmaceuticals.

1. Objective: To compare the chemical stability of this compound and Senkyunolide I under various stress conditions, including hydrolysis, oxidation, and photolysis.

2. Materials:

  • This compound (high purity standard)

  • Senkyunolide I (high purity standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 4, 7, 9)

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

  • Photostability chamber

  • Temperature-controlled incubator

3. Stock Solution Preparation:

  • Prepare individual stock solutions of this compound and Senkyunolide I in methanol or acetonitrile at a concentration of 1 mg/mL.

4. Forced Degradation Studies:

  • Acid Hydrolysis:

    • Mix 1 mL of each stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, 12, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of each stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 min, 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 2, 4, 8, 12, and 24 hours.

    • Withdraw aliquots at each time point and dilute with mobile phase.

  • Thermal Degradation:

    • Transfer the stock solutions into sealed vials.

    • Expose to heat at 80°C in an incubator for 1, 3, 5, and 7 days.

    • At each time point, cool the samples and dilute with mobile phase.

  • Photostability:

    • Expose the stock solutions in quartz cuvettes to a light source in a photostability chamber (ICH Q1B option 2).

    • Simultaneously, keep control samples protected from light at the same temperature.

    • Collect samples at specified time intervals until significant degradation is observed.

5. Analytical Method:

  • Develop and validate a stability-indicating HPLC or UPLC method capable of separating this compound, Senkyunolide I, and their potential degradation products.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid for better peak shape) is recommended.

  • Detection: Monitor at the λmax of both compounds. Use MS detection for identification of degradation products.

6. Data Analysis:

  • Calculate the percentage of degradation for both compounds under each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order).

  • Identify major degradation products using MS data.

  • Summarize the results in a comparative table.

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the comparative stability assessment of this compound and Senkyunolide I.

G cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis & Data Evaluation stock_E This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_E->acid base Alkaline Hydrolysis (0.1M NaOH, RT) stock_E->base oxidation Oxidation (3% H2O2, RT) stock_E->oxidation thermal Thermal (80°C) stock_E->thermal photo Photostability (ICH Q1B) stock_E->photo stock_I Senkyunolide I Stock Solution stock_I->acid stock_I->base stock_I->oxidation stock_I->thermal stock_I->photo analysis HPLC/UPLC-DAD/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis kinetics Degradation Kinetics Calculation analysis->kinetics products Degradation Product Identification analysis->products comparison Head-to-Head Stability Comparison kinetics->comparison products->comparison

Proposed experimental workflow for stability comparison.

Conclusion and Future Directions

The available evidence strongly suggests that Senkyunolide I is a chemically stable compound, a desirable characteristic for any drug development candidate. However, the stability of its isomer, this compound, remains uncharacterized. The lack of data on this compound's stability is a significant gap in the literature that hinders a full evaluation of its therapeutic potential. The experimental protocol detailed in this guide provides a robust framework for researchers to conduct a direct, head-to-head comparison. Such a study would be invaluable to the scientific community, providing the necessary data to make informed decisions regarding the advancement of this compound and Senkyunolide I in drug discovery and development pipelines.

References

Senkyunolide E vs. Dexamethasone: A Comparative Guide to Inflammatory Cytokine Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Senkyunolide E and the well-established corticosteroid, dexamethasone, with a focus on their ability to downregulate inflammatory cytokines. Due to the limited availability of direct research on this compound, this comparison leverages data from closely related senkyunolide isomers, primarily Senkyunolide H, to provide insights into the potential mechanisms and efficacy of this class of compounds.

Executive Summary

Dexamethasone is a potent, broad-spectrum anti-inflammatory agent that effectively suppresses a wide array of inflammatory cytokines through the glucocorticoid receptor pathway. Senkyunolides, natural phthalides found in medicinal plants like Ligusticum chuanxiong, have demonstrated significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway. While direct comparative data is scarce, this guide synthesizes available evidence to offer a preliminary assessment of their respective roles in modulating inflammatory responses.

Mechanisms of Action

Dexamethasone

Dexamethasone exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can influence gene expression in two main ways:

  • Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby preventing the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Senkyunolides (Represented by Senkyunolide H)

Senkyunolides appear to target the inflammatory cascade at a key signaling nexus. The primary mechanism of action for senkyunolides, such as Senkyunolide H, is the inhibition of the NF-κB signaling pathway.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, senkyunolides block the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes, which include a multitude of pro-inflammatory cytokines.[1]

Comparative Efficacy in Cytokine Downregulation

The following table summarizes the available quantitative data on the effects of a representative senkyunolide (Senkyunolide H) and dexamethasone on the production of key inflammatory cytokines. It is important to note that the experimental conditions for these findings may vary, and direct, head-to-head studies are needed for a definitive comparison.

CytokineSenkyunolide HDexamethasone
TNF-α Dose-dependent reduction in LPS-stimulated BV2 microglial cells.[1]Significant reduction in various cell types and in vivo models.
IL-1β Dose-dependent reduction in LPS-stimulated BV2 microglial cells.[1]Potent inhibition of production and gene expression.
IL-6 Dose-dependent reduction in LPS-stimulated BV2 microglial cells.[1]Strong suppression of production in multiple inflammatory models.

Signaling Pathway Diagrams

G cluster_0 Cytoplasm cluster_1 Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Dex_GR Dex-GR Complex GR->Dex_GR Nucleus Nucleus Dex_GR->Nucleus Translocates NFkB NF-κB Dex_GR->NFkB Inhibits (Transrepression) AP1 AP-1 Dex_GR->AP1 Inhibits (Transrepression) GRE GRE Dex_GR->GRE Binds (Transactivation) ProInflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Genes Promotes Transcription AP1->ProInflammatory_Genes Promotes Transcription AntiInflammatory_Genes Anti-inflammatory Genes GRE->AntiInflammatory_Genes Promotes Transcription

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa P-IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Genes Promotes Transcription SenkyunolideH Senkyunolide H SenkyunolideH->IKK Inhibits

Experimental Protocols

In Vitro Anti-inflammatory Assay using BV2 Microglial Cells (for Senkyunolide H)

This protocol is based on studies investigating the anti-inflammatory effects of Senkyunolide H on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1]

1. Cell Culture and Treatment:

  • BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of Senkyunolide H for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurement).

2. Measurement of Cytokine Levels (ELISA):

  • After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader at the appropriate wavelength.

3. Western Blot Analysis for NF-κB Pathway Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and NF-κB p65.

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Start Start Cell_Culture Culture BV2 Microglial Cells Start->Cell_Culture Pre_treatment Pre-treat with Senkyunolide H Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot for NF-κB Pathway Proteins Cell_Lysis->Western_Blot End End ELISA->End Western_Blot->End

Conclusion and Future Directions

Dexamethasone remains a benchmark for potent and broad-acting anti-inflammatory therapy. Its well-characterized mechanism of action through the glucocorticoid receptor allows for the comprehensive suppression of the inflammatory cascade.

Senkyunolides, as represented by Senkyunolide H, present a promising class of natural compounds with a more targeted anti-inflammatory mechanism centered on the inhibition of the NF-κB pathway. This targeted approach could potentially offer a better safety profile with fewer off-target effects compared to corticosteroids, although this requires extensive further investigation.

Crucially, there is a significant knowledge gap regarding the specific activity of this compound. Future research should focus on:

  • Direct comparative studies of this compound and dexamethasone to determine their relative potency in downregulating a panel of inflammatory cytokines.

  • In-depth mechanistic studies to fully elucidate the molecular targets of this compound beyond the NF-κB pathway.

  • In vivo studies to assess the efficacy and safety of this compound in animal models of inflammatory diseases.

Such research will be pivotal in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Safety Operating Guide

Proper Disposal of Senkyunolide E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Senkyunolide E is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to safety protocols.

Hazard and Disposal Summary

The following table summarizes the key hazard information and recommended disposal procedures for this compound and related compounds. This information is derived from available Safety Data Sheets (SDS) and should be used in conjunction with your institution's specific chemical hygiene plan.

Characteristic This compound Senkyunolide A Senkyunolide I
Primary Hazards May be harmful to the aquatic environment[1].Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation[2].Harmful if swallowed, very toxic to aquatic life with long lasting effects[3].
Personal Protective Equipment (PPE) Respiratory protection, protective gloves, safety glasses[1][4].Protective gloves, protective clothing, eye protection, face protection[2].Protective gloves, safety goggles, impervious clothing, suitable respirator[3].
Spill Cleanup Sweep up, avoid dust formation, place in a closed container for disposal[1].Use full PPE, avoid breathing vapors/dust, ensure adequate ventilation[2].Sweep up, place into a suitable container for disposal. Decontaminate spill site with 10% caustic solution[4][5].
Disposal Method Dispose of in accordance with local regulations[2][3].Dispose of contents/container to an approved waste disposal plant[3].Dispose of contents/container to an approved waste disposal plant[3].
Incompatibilities Strong oxidizing/reducing agents, strong acids/alkalis[1].Not specified.Strong acids/alkalis, strong oxidizing/reducing agents[3].

Experimental Protocols for Disposal

The proper disposal of this compound, whether as pure compound or in solution, must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

Method 1: Disposal of Solid this compound Waste

  • Collection:

    • Carefully collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips).

    • Place the waste in a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis[1].

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of solid this compound in regular trash or down the drain.

Method 2: Disposal of this compound in Solution

  • Collection:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste if applicable.

    • The label should specify the contents, including all solvent components and the estimated concentration of this compound.

  • Storage:

    • Store the liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.

    • Keep the container tightly sealed when not in use.

  • Disposal:

    • Dispose of the liquid waste through your institution's hazardous waste management program.

Method 3: Spill Decontamination and Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Immediate Actions:

    • Evacuate non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Don appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles[1][4].

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container[1].

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontamination:

    • Decontaminate the spill area with a 10% caustic solution[4][5].

    • Collect all cleanup materials (absorbent, wipes, etc.) and place them in the hazardous waste container.

  • Final Disposal:

    • Seal and label the waste container and manage it as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid spill Spill Residue waste_type->spill Spill collect_solid Collect in a labeled, sealed hazardous waste container solid->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container with secondary containment liquid->collect_liquid collect_spill Collect contaminated materials and residue in a labeled, hazardous waste container spill->collect_spill store Store in designated hazardous waste area collect_solid->store collect_liquid->store collect_spill->store dispose Arrange for disposal by a licensed hazardous waste contractor store->dispose end Disposal Complete dispose->end

References

Essential Safety and Logistical Information for Handling Senkyunolide E

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, storage, and disposal of Senkyunolide E, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment and Safety Parameters

Proper personal protective equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE and key safety parameters.

ParameterSpecificationSource
Eye Protection Safety glasses with side-shields or goggles. Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1]
Respiratory Protection A dust respirator should be used when handling the powder form. All respiratory protection must follow local and national regulations.[2]
Skin and Body Protection Laboratory coat. Choose body protection according to the concentration and amount of the substance at the specific workplace.[1]
Storage Temperature Long-term: -20°C. Short-term: 2-8°C.[1]
Incompatible Materials Strong oxidizing/reducing agents, strong acids/alkalis.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Weighing and Aliquoting:

  • Handle this compound powder in a designated area, such as a fume hood, to avoid dust formation.[1][2]

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the powder.

  • Close the container tightly after use to prevent contamination and exposure.[1]

3. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the powder to minimize dust generation.

  • If working with solvents, ensure adequate ventilation and be aware of their specific hazards.

4. Experimental Use:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.

  • Wash hands thoroughly after handling the compound.[1]

5. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontaminate the spill site with a 10% caustic solution and ventilate the area.[2]

Disposal Plan

1. Waste Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, weigh paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Do not mix this compound waste with other waste streams unless compatible.[3]

2. Container Management:

  • Store waste containers in a designated, secure area away from incompatible materials.[4]

  • Ensure waste containers are kept closed except when adding waste.[3]

3. Final Disposal:

  • Dispose of this compound waste through a licensed hazardous waste disposal service.

  • Follow all federal, state, and local regulations for chemical waste disposal.[2][5]

  • Do not dispose of this compound down the drain.[1]

Visualizing Key Processes

To further clarify procedural workflows and the compound's biological interactions, the following diagrams are provided.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-experiment dispose_waste Segregate and Label Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for the safe handling of this compound.

G Inhibitory Action of Senkyunolides on Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway senkyunolide Senkyunolide nfkb_activation NF-κB Activation senkyunolide->nfkb_activation Inhibits erk_activation ERK Activation senkyunolide->erk_activation Inhibits inflammation_nfkb Inflammatory Response nfkb_activation->inflammation_nfkb inflammation_mapk Cell Proliferation & Inflammation erk_activation->inflammation_mapk

Caption: Senkyunolides inhibit the NF-κB and MAPK/ERK pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.